molecular formula C11H14N2O5 B195904 2-Hydroxyfelbamate CAS No. 109482-32-8

2-Hydroxyfelbamate

Cat. No.: B195904
CAS No.: 109482-32-8
M. Wt: 254.24 g/mol
InChI Key: VTXNIAJKDLEHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyfelbamate is a high-purity chemical reference standard designed for use in pharmaceutical and metabolic research. It is primarily utilized in analytical chemistry applications, including method development and quality control testing, serving as a critical biomarker in metabolic studies . This product is strictly for laboratory and research purposes. It is supplied with comprehensive analytical documentation, including lot-specific certificate of analysis. Researchers can rely on this compound for consistent performance in studies requiring precise and reproducible results. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNIAJKDLEHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439317
Record name 2-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109482-32-8
Record name 2-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyfelbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxyfelbamate from Felbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyfelbamate, a primary metabolite of the anti-epileptic drug felbamate. In the absence of a publicly documented direct chemical synthesis protocol, this guide proposes a robust biomimetic approach that emulates the metabolic pathway of felbamate. The strategy leverages the catalytic activity of metalloporphyrins, synthetic mimics of cytochrome P450 enzymes, to achieve the targeted hydroxylation of felbamate. This document offers a detailed theoretical framework, a complete experimental protocol, and methods for the characterization of the final product, designed to be a self-validating system for researchers in drug development and medicinal chemistry.

Introduction: The Significance of 2-Hydroxyfelbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic medication employed in the management of focal seizures and Lennox-Gastaut syndrome.[1] Its therapeutic action is attributed to a multifaceted mechanism that includes the modulation of NMDA and GABA receptors.[2] The in vivo metabolism of felbamate is a critical aspect of its pharmacology and is primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[3] This metabolic process yields several metabolites, with 2-hydroxyfelbamate being a notable product of oxidative metabolism.[3][4] Although 2-hydroxyfelbamate itself does not possess significant anticonvulsant activity, its study is crucial for a comprehensive understanding of felbamate's pharmacokinetics, drug-drug interactions, and overall safety profile.[5] The availability of pure 2-hydroxyfelbamate as a reference standard is therefore essential for analytical and toxicological studies.

This guide addresses the challenge of obtaining 2-hydroxyfelbamate by proposing a feasible and scientifically grounded synthetic route.

Strategic Approach: Biomimetic Synthesis

A thorough review of the scientific literature reveals a conspicuous absence of a direct, scalable chemical synthesis for 2-hydroxyfelbamate from felbamate. This scarcity necessitates an innovative approach. Given that the formation of 2-hydroxyfelbamate in vivo is a well-established enzymatic process, a biomimetic strategy presents the most logical and promising avenue for its laboratory synthesis.

This approach utilizes synthetic catalysts that mimic the function of cytochrome P450 enzymes, the biological catalysts responsible for the hydroxylation of felbamate. Metalloporphyrins, particularly those containing iron or manganese, have demonstrated considerable success in catalyzing the hydroxylation of C-H bonds in a variety of organic substrates, including aromatic compounds.[6][7] These synthetic catalysts, in the presence of an oxygen donor such as hydrogen peroxide, can generate a high-valent metal-oxo species that is capable of inserting an oxygen atom into a C-H bond, mirroring the action of P450 enzymes.[8]

The proposed synthesis, therefore, centers on the use of an iron porphyrin catalyst to mediate the direct hydroxylation of the tertiary benzylic carbon of felbamate.

Diagram of the Proposed Biomimetic Synthesis Pathway

Biomimetic Synthesis of 2-Hydroxyfelbamate Felbamate Felbamate Reaction Biomimetic Hydroxylation Felbamate->Reaction Substrate Catalyst Iron(III) Porphyrin Catalyst (e.g., Fe(TPFPP)Cl) Catalyst->Reaction Catalyst Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->Reaction Oxidant Solvent Acetonitrile/Ethanol Solvent->Reaction Solvent Product 2-Hydroxyfelbamate Reaction->Product Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dissolve Felbamate and Catalyst in Acetonitrile/Ethanol B 2. Stir at Room Temperature A->B C 3. Add H₂O₂ in portions B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench Reaction D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry Organic Layer F->G H 8. Concentrate under reduced pressure G->H I 9. Silica Gel Column Chromatography H->I J 10. Collect and Combine Fractions I->J K 11. Evaporate Solvent J->K L 12. NMR Spectroscopy (¹H, ¹³C) K->L M 13. Mass Spectrometry (LC-MS) L->M N 14. Purity Analysis (HPLC) M->N

Sources

2-Hydroxyfelbamate: Metabolic Shunting and Safety Biomarkers in Felbamate Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxyfelbamate as a metabolite of felbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Felbamate (2-phenyl-1,3-propanediol dicarbamate) remains a potent antiepileptic drug (AED) for refractory epilepsy, particularly Lennox-Gastaut syndrome. However, its clinical application is severely restricted by idiosyncratic adverse events (IAEs), specifically aplastic anemia and hepatotoxicity.[1] These toxicities are not driven by the parent drug but by reactive electrophilic intermediates formed via specific metabolic pathways.

2-Hydroxyfelbamate represents a critical, pharmacologically inactive, and non-toxic metabolite. Its formation via CYP-mediated hydroxylation serves as a "metabolic shunt," diverting the parent compound away from the hydrolysis-oxidation pathway that yields the toxic congener atropaldehyde (2-phenylpropenal). This guide provides a technical analysis of 2-hydroxyfelbamate, defining its physicochemical identity, its role in the felbamate metabolic map, and protocols for its quantification as a biomarker of metabolic clearance.

Chemical Identity and Physicochemical Profile[2][3]

2-Hydroxyfelbamate is formed by the direct hydroxylation of the benzylic carbon of the felbamate propyl chain. Unlike the toxic atropaldehyde, which is an


-unsaturated aldehyde capable of alkylating cellular macromolecules, 2-hydroxyfelbamate is a stable tertiary alcohol.
PropertyData
IUPAC Name (3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate
Molecular Formula

Molecular Weight 254.24 g/mol
Parent Drug Felbamate (

, MW: 238.24)
Solubility Soluble in methanol, DMSO; sparingly soluble in water
Pharmacology Inactive (No significant binding to NMDA or GABA receptors)
Toxicity Status Non-Toxic (Stable, readily excreted via renal route)

Metabolic Pathway Analysis: The "Safe" vs. "Toxic" Shunt

Understanding the safety profile of felbamate requires a rigorous mapping of its divergent metabolic fates. Approximately 40-50% of felbamate is excreted unchanged.[1][2][3] The remainder undergoes metabolism via two primary competing pathways.[3]

The Toxic Pathway (Hydrolysis-Oxidation)
  • Hydrolysis: Esterases cleave one carbamate group to form 2-phenyl-1,3-propanediol monocarbamate (MC) .

  • Bioactivation: The MC is oxidized by Alcohol Dehydrogenase (ADH) and potentially CYP2E1 to 3-carbamoyl-2-phenylpropionaldehyde .

  • Toxification: This intermediate spontaneously eliminates to form Atropaldehyde (2-phenylpropenal), a highly reactive Michael acceptor responsible for protein alkylation and cellular necrosis.

The Safe Pathway (Direct Hydroxylation)
  • Hydroxylation: CYP2E1 and CYP3A4 catalyze the insertion of oxygen at the benzylic carbon (C2) or the para-position of the phenyl ring.

  • Product: Formation of 2-Hydroxyfelbamate (and p-hydroxyfelbamate).

  • Clearance: These polar metabolites are conjugated or excreted directly in urine without forming reactive electrophiles.

Pathway Visualization

The following diagram illustrates the divergence between the bioactivation (toxic) and detoxification (safe) pathways.

Felbamate_Metabolism Felbamate Felbamate (Parent Drug) CYP_Enzymes CYP2E1 / CYP3A4 (Oxidation) Felbamate->CYP_Enzymes Esterase Esterases (Hydrolysis) Felbamate->Esterase Two_OH_Fel 2-Hydroxyfelbamate (Safe Metabolite) CYP_Enzymes->Two_OH_Fel p_OH_Fel p-Hydroxyfelbamate (Safe Metabolite) CYP_Enzymes->p_OH_Fel Urine_Safe Renal Excretion (Detoxification) Two_OH_Fel->Urine_Safe p_OH_Fel->Urine_Safe Monocarbamate Felbamate Monocarbamate Esterase->Monocarbamate ADH_Enzyme Alcohol Dehydrogenase (Bioactivation) Monocarbamate->ADH_Enzyme Aldehyde_Int 3-Carbamoyl-2-phenyl- propionaldehyde ADH_Enzyme->Aldehyde_Int Atropaldehyde ATROPALDEHYDE (Toxic Michael Acceptor) Aldehyde_Int->Atropaldehyde Spontaneous Elimination Toxicity Protein Adducts (Hepatotoxicity / Aplastic Anemia) Atropaldehyde->Toxicity Alkylation

Figure 1: Divergent metabolic pathways of felbamate. The green pathway represents the safe clearance route via 2-hydroxyfelbamate, while the red pathway leads to the toxic atropaldehyde.

Analytical Methodology: LC-MS/MS Quantification

To assess metabolic status, researchers must quantify 2-hydroxyfelbamate relative to the parent drug. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Plasma/Urine)

Principle: Protein precipitation is preferred over Solid Phase Extraction (SPE) for recovery of polar hydroxylated metabolites.

  • Aliquot: Transfer 100 µL of plasma or urine into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of deuterated felbamate (

    
    -FBM) or Carisoprodol (1 µg/mL).
    
  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters
ParameterSetting
Column Waters XBridge Phenyl (2.1 x 50 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-4 min: 10%→90% B; 4-5 min: 90% B
Ionization ESI Positive Mode
MRM Transitions Felbamate: 239.1 → 117.1 2-Hydroxyfelbamate: 255.1 → 117.1 (primary), 255.1 → 198.1 (qualifier)

Note on MRM: The transition m/z 255 → 117 corresponds to the loss of the carbamate groups and the hydroxylated propyl chain, retaining the tropylium-like phenyl fragment common to this class.

Toxicological Implications & Clinical Relevance[5][6][7][8]

The "Safe" Biomarker

2-Hydroxyfelbamate accounts for approximately 10-15% of the administered dose in human urine. Because its formation relies on CYP2E1, it presents a paradox:

  • CYP2E1 Induction: While CYP2E1 is often associated with bioactivation (e.g., acetaminophen toxicity), in the context of felbamate, CYP2E1 activity increases the formation of 2-hydroxyfelbamate.

  • Protective Shunt: By consuming the parent drug to form the stable 2-hydroxy metabolite, less felbamate is available for the esterase/ADH pathway that generates atropaldehyde. Therefore, robust 2-hydroxylation capacity may theoretically be protective against felbamate toxicity.

Drug-Drug Interactions (DDIs)

Felbamate is both a substrate and an inhibitor/inducer of CYP enzymes.[4]

  • Inhibition: Felbamate inhibits CYP2C19.[3][4]

  • Induction: Felbamate induces CYP3A4.[3][4]

  • Impact on 2-Hydroxyfelbamate: Co-administration with strong CYP inducers (e.g., Carbamazepine, Phenytoin) significantly increases the clearance of felbamate, potentially elevating 2-hydroxyfelbamate levels while lowering therapeutic efficacy.

References

  • Thompson, C. D., et al. (1999). "Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids." Epilepsia.[5][4][6][7][8] Link

  • Dieckhaus, C. M., et al. (2002). "Metabolism of felbamate by human liver cytochrome P450." Drug Metabolism and Disposition. Link

  • Roland, C. L., et al. (2010). "Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma." Journal of Chromatography B. Link

  • Pellock, J. M., et al. (2006). "Felbamate." In: Antiepileptic Drugs, 5th Edition. Link (Generalized reference to standard pharmacopeia).

  • FDA Label (2011). "Felbatol (Felbamate) Tablets and Suspension - Prescribing Information." U.S. Food and Drug Administration.[1] Link

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Felbamate to 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Metabolism of Felbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication employed in the management of refractory epilepsy.[1] Its therapeutic efficacy is, however, paralleled by a complex metabolic profile that is linked to idiosyncratic toxicities, including aplastic anemia and hepatotoxicity.[2] A thorough understanding of its biotransformation is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the in vitro metabolism of felbamate, with a specific focus on the formation of its hydroxylated metabolite, 2-hydroxyfelbamate.

Felbamate undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] Approximately 15% of a given dose is converted into various metabolites, including parahydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate, none of which exhibit significant anticonvulsant activity.[3][4] The formation of these hydroxylated products is a critical area of study, as reactive intermediates generated during felbamate metabolism are hypothesized to play a role in its associated toxicities.[5] This guide will delve into the enzymatic pathways responsible for the generation of 2-hydroxyfelbamate and provide a robust, field-proven protocol for its in vitro investigation using human liver microsomes.

The Enzymatic Landscape of Felbamate Hydroxylation

The conversion of felbamate to 2-hydroxyfelbamate is a Phase I metabolic reaction, specifically an aliphatic hydroxylation. This process is predominantly catalyzed by two key cytochrome P450 isoenzymes: CYP2E1 and CYP3A4 .[3][5] These enzymes are highly expressed in the liver and are responsible for the metabolism of a vast array of xenobiotics.

The causality behind focusing on CYP2E1 and CYP3A4 in felbamate metabolism studies stems from in vitro experiments using human liver microsomes and recombinant CYP enzymes, which have identified these as the primary catalysts.[3] While other CYPs may play a minor role, the contribution of CYP2E1 and CYP3A4 is the most significant. Understanding the kinetics of these enzymatic reactions is crucial for predicting potential drug-drug interactions and inter-individual variability in felbamate metabolism.

A more intricate and toxicologically significant metabolic pathway of felbamate involves the formation of a reactive aldehyde, 2-phenylpropenal (also known as atropaldehyde).[5][6] This pathway is thought to be initiated by the hydrolysis of felbamate to its monocarbamate, followed by oxidation. The formation of atropaldehyde is of particular interest as it is a reactive electrophile capable of forming adducts with cellular macromolecules, a proposed mechanism for felbamate-induced toxicity.[7]

Below is a diagram illustrating the primary metabolic pathways of felbamate, including the formation of 2-hydroxyfelbamate.

Felbamate_Metabolism Felbamate Felbamate (C11H14N2O4) Metabolite1 2-Hydroxyfelbamate (C11H14N2O5) Felbamate->Metabolite1 CYP2E1, CYP3A4 (Hydroxylation) Metabolite2 p-Hydroxyfelbamate Felbamate->Metabolite2 CYP-mediated (Aromatic Hydroxylation) Metabolite3 Felbamate Monocarbamate Felbamate->Metabolite3 Esterase (Hydrolysis) Metabolite4 3-Carbamoyl-2-phenylpropionic acid Metabolite3->Metabolite4 Oxidation Metabolite5 2-Phenylpropenal (Atropaldehyde) Metabolite3->Metabolite5 Oxidation & Elimination

Figure 1: Primary metabolic pathways of felbamate.

A Self-Validating Protocol for In Vitro Metabolism of Felbamate to 2-Hydroxyfelbamate

This section provides a detailed, step-by-step methodology for a robust and reproducible in vitro assay to quantify the formation of 2-hydroxyfelbamate from felbamate using human liver microsomes (HLMs). The protocol is designed as a self-validating system, incorporating principles outlined in FDA and ICH guidelines for bioanalytical method validation.[8][9][10]

Experimental Workflow

The following diagram outlines the key stages of the in vitro metabolism assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Felbamate Stock - HLM Suspension - NADPH Solution Incubation Incubate at 37°C: Felbamate + HLMs + NADPH Reagents->Incubation Termination Terminate Reaction: Add ice-cold acetonitrile Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify 2-Hydroxyfelbamate LCMS->Quantification

Figure 2: Experimental workflow for the in vitro metabolism assay.

Materials and Reagents
ReagentSupplierCatalogue No.Storage
FelbamateSigma-AldrichF1773Room Temperature
2-HydroxyfelbamateSriramchemSPF012-082-8°C
Pooled Human Liver Microsomes (HLMs)Corning452161-80°C
NADPH, tetrasodium saltSigma-AldrichN1630-20°C
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationN/A2-8°C
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4Room Temperature
Formic Acid (LC-MS Grade)Fisher ScientificA117-50Room Temperature
Ultrapure WaterIn-house systemN/ARoom Temperature
Step-by-Step Methodology
  • Preparation of Reagents:

    • Felbamate Stock Solution (10 mM): Accurately weigh and dissolve felbamate in a minimal amount of DMSO, then bring to the final volume with ultrapure water.

    • 2-Hydroxyfelbamate Stock Solution (1 mg/mL): Prepare a stock solution in methanol for the preparation of calibration standards and quality control samples.

    • Human Liver Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the HLMs on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System (optional but recommended for longer incubations) or NADPH solution (20 mM): Prepare fresh in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • In a 1.5 mL microcentrifuge tube, combine the following in the order listed:

      • Potassium Phosphate Buffer (0.1 M, pH 7.4) to bring the final volume to 200 µL.

      • HLM suspension (to a final protein concentration of 0.5 mg/mL).

      • Felbamate solution (to a final concentration of 10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

    • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of 2-hydroxyfelbamate).

    • Include control incubations: a negative control without NADPH and a positive control with a known substrate for CYP2E1 or CYP3A4.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Quantification of 2-Hydroxyfelbamate

The quantification of 2-hydroxyfelbamate is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The principles of this validation should align with ICH M10 guidelines, encompassing selectivity, specificity, matrix effect, calibration curve, range, accuracy, and precision.[11]

Instrumentation and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax Extend-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Felbamate: 239.1 → 117.1[2] 2-Hydroxyfelbamate: 255.1 → 133.1 (Predicted)

Note: The MRM transition for 2-hydroxyfelbamate is predicted based on its molecular weight (254.24 g/mol ) and likely fragmentation pattern. This should be empirically determined and optimized during method development.

Data Analysis and Interpretation:

The concentration of 2-hydroxyfelbamate in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard. The rate of metabolite formation can then be calculated and used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Conclusion: Bridging In Vitro Findings to In Vivo Relevance

This technical guide has provided a comprehensive overview of the in vitro metabolism of felbamate to 2-hydroxyfelbamate, emphasizing the roles of CYP2E1 and CYP3A4. The detailed, self-validating protocol for the in vitro assay using human liver microsomes offers a robust framework for researchers to investigate this metabolic pathway with high scientific integrity.

The data generated from such in vitro studies are crucial for several aspects of drug development. They provide foundational knowledge for understanding the metabolic fate of felbamate, which is essential for interpreting clinical pharmacokinetic data. Furthermore, these assays can be adapted to screen for potential drug-drug interactions by co-incubating felbamate with other compounds. Ultimately, a thorough characterization of felbamate's metabolism, including the formation of 2-hydroxyfelbamate and other metabolites, is a critical step in mitigating the risks associated with this effective but complex anticonvulsant.

References

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm. Retrieved from [Link]

  • Cato, A., 3rd, & Cook, L. (1996). Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation. Clinical pharmacokinetics, 31(5), 396–406. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). FELBATOL® (felbamate) Tablets 400 mg and 600 mg, Oral Suspension 600 mg/5 mL Before Prescribing. FDA. Retrieved from [Link]

  • Gfa, P. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Retrieved from [Link]

  • Hicks, K. A., et al. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(32), 3377–3382. [Link]

  • National Center for Biotechnology Information. (n.d.). Felbamate. PubChem. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved from [Link]

  • Perhach, J. L., & Weliky, I. (1997). Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. Epilepsia, 38(6), 711–718. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). M12 Drug Interaction Studies. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • RxList. (n.d.). Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Retrieved from [Link]

  • Sofia, R. D., et al. (1998). The synthesis, in vitro reactivity, and evidence for formation in humans of 5-phenyl-1,3-oxazinane-2,4-dione, a metabolite of felbamate.
  • StatPearls. (2025). Felbamate. NCBI Bookshelf. Retrieved from [Link]

  • Thompson, C. D., et al. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 769–775. [Link]

  • Veeprho. (n.d.). 2-Hydroxy Felbamate | CAS 109482-32-8. Veeprho. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Hydroxy Felbamate-D4 | CAS 1346602-71-8. Veeprho. Retrieved from [Link]

  • Wolf, C. R., et al. (1993). Felbamate metabolism in the rat, rabbit, and dog.
  • Uetrecht, J. P. (2009). Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions. Chemical research in toxicology, 22(3), 449–459. [Link]

  • Zamek-Gliszczynski, M. J., et al. (2018). In Vitro-In Vivo Extrapolation of Metabolism- and Transporter-Mediated Drug-Drug Interactions-Overview of Basic Prediction Methods. Journal of pharmaceutical sciences, 107(1), 29–41. [Link]

  • Zhang, L., et al. (2012). Predicting Drug–Drug Interactions: An FDA Perspective. The AAPS journal, 14(3), 420–431. [Link]

Sources

Technical Deep Dive: CYP450-Mediated Formation of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Cytochrome P450 in 2-Hydroxyfelbamate Formation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanisms, Protocols, and Toxicological Implications in Felbamate Metabolism

Executive Summary: The Metabolic Fork in the Road

Felbamate (FBM), a dicarbamate anticonvulsant used for refractory epilepsy (Lennox-Gastaut syndrome), carries a "Black Box" warning for aplastic anemia and hepatotoxicity. These adverse events are not driven by the parent drug but by idiosyncratic bioactivation.[1]

Understanding the formation of 2-hydroxyfelbamate is critical for drug developers because it represents a mechanistic "fork in the road" at the benzylic carbon (C2). While 2-hydroxyfelbamate is generally recovered as a stable urinary metabolite, its formation competes with—or shares mechanistic steps with—the pathway leading to atropaldehyde (2-phenylpropenal) , the reactive electrophile linked to toxicity.

This guide details the enzymatic role of Cytochrome P450 (CYP) isoforms in this specific hydroxylation, provides a self-validating experimental workflow for studying these metabolites in human liver microsomes (HLM), and analyzes the kinetic distinction between detoxification and bioactivation.

Mechanistic Enzymology

The Chemical Pathway

Felbamate (2-phenyl-1,3-propanediol dicarbamate) undergoes extensive hepatic metabolism. The primary oxidative transformations occur at the C2 benzylic position and the phenyl ring.

  • 2-Hydroxyfelbamate Formation: Direct hydroxylation at the benzylic carbon (C2). This metabolite retains the dicarbamate structure and is excreted in urine.

  • Atropaldehyde Formation (Toxic): Involves the abstraction of the benzylic hydrogen at C2, followed by elimination reactions (loss of carbamate groups) to form the

    
    -unsaturated aldehyde, 2-phenylpropenal (atropaldehyde).
    

Key Insight: The abstraction of the C2 hydrogen is the rate-limiting step for both pathways. The divergence into the stable alcohol (2-hydroxyfelbamate) versus the reactive aldehyde depends on the specific CYP isoform's active site dynamics and the stability of the radical intermediate.

CYP Isoform Specificity

Research identifies two primary CYP isoforms driving felbamate metabolism:

  • CYP2E1: Historically implicated in the formation of the reactive atropaldehyde. It has a high affinity for small, planar molecules and is inducible by ethanol.

  • CYP3A4: The most abundant hepatic CYP, responsible for the bulk clearance of felbamate.

While both isoforms bind felbamate, CYP2E1 is frequently cited in the context of bioactivation, whereas CYP3A4 drives the formation of the major hydroxylated metabolites (p-hydroxy and 2-hydroxy) under normal physiological conditions.

Visualization: Metabolic Branching

The following diagram illustrates the competition between stable hydroxylation and toxic bioactivation.

FelbamateMetabolism FBM Felbamate (Parent) Intermediate Benzylic Radical (C2 Intermediate) FBM->Intermediate H-Abstraction (CYP2E1 / CYP3A4) OH_FBM 2-Hydroxyfelbamate (Stable Metabolite) Intermediate->OH_FBM Hydroxylation (OH Rebound) Aldehyde Atropaldehyde (2-Phenylpropenal) Intermediate->Aldehyde Elimination of Carbamate Excretion Renal Excretion OH_FBM->Excretion Adducts Protein Adducts (Hepatotoxicity) Aldehyde->Adducts Covalent Binding

Figure 1: Metabolic divergence of Felbamate at the C2 position. The stability of the C2-hydroxylation determines safety vs. toxicity.

Experimental Protocol: Isoform Identification & Kinetics

To definitively attribute 2-hydroxyfelbamate formation to a specific CYP isoform, researchers must use a combination of recombinant enzymes and chemical inhibition in HLM.

Reagents and System Setup
  • System: Human Liver Microsomes (HLM) (pooled, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Substrate: Felbamate (10–1000 µM concentration range).

  • Selective Inhibitors:

    • Ketoconazole (1 µM) – Potent CYP3A4 inhibitor.

    • Diethyldithiocarbamate (DDC) or 4-Methylpyrazole – CYP2E1 inhibitors.

Step-by-Step Incubation Workflow

This protocol is designed to be self-validating by including positive controls (Testosterone for 3A4, Chlorzoxazone for 2E1).

  • Pre-Incubation:

    • Mix HLM (0.5 mg/mL final conc) with Potassium Phosphate buffer (100 mM, pH 7.4).

    • Add Inhibitor (if applicable) and incubate at 37°C for 5 minutes.

    • Note: For mechanism-based inhibitors like DDC, a 15-min pre-incubation with NADPH is required before adding substrate.

  • Reaction Initiation:

    • Add Felbamate (final conc. 100 µM, approx

      
      ) and NADPH regenerating system.
      
    • Total volume: 200 µL.

    • Incubate at 37°C with shaking.

  • Time-Point Termination:

    • At

      
       min (linear phase), quench with 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Carisbamate or stable isotope FBM-d4).
      
  • Sample Prep:

    • Vortex for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC-MS vials.

LC-MS/MS Detection Parameters

Quantification of 2-hydroxyfelbamate requires differentiating it from the parent and other isomers.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse, 2.1 x 50mm, 1.8µm)Standard reverse-phase separation.
Mobile Phase A: 0.1% Formic Acid in H2O B: ACNAcidic pH promotes ionization.
Ionization ESI Positive ModeCarbamates ionize well in (+) mode.
Felbamate MRM

239.1

117.1
Parent [M+H]+ to characteristic fragment.
2-OH-FBM MRM

255.1

133.1 (Predicted)
Hydroxylation adds +16 Da. Fragment shifts accordingly.
Run Time 5-8 minutesSufficient to separate 2-OH from p-OH isomers.

Data Analysis & Interpretation

Kinetic Parameters ( and )

When analyzing data, fit reaction velocities to the Michaelis-Menten equation.



  • High Affinity / Low Capacity: Indicative of CYP2E1 (lower

    
    ).
    
  • Low Affinity / High Capacity: Indicative of CYP3A4 (higher

    
    , higher 
    
    
    
    ).
Inhibition Profile Interpretation
Inhibitor AddedEffect on 2-OH-FBM FormationConclusion
Ketoconazole > 80% ReductionCYP3A4 is the primary driver.
DDC / 4-MP 10-20% ReductionCYP2E1 plays a minor role in this specific pathway.
Both Combined > 95% ReductionConfirms these two isoforms account for total clearance.

Note: While CYP2E1 is critical for the toxic aldehyde pathway, data often suggests CYP3A4 is the workhorse for the bulk formation of hydroxylated metabolites.

Experimental Workflow Diagram

Workflow Prep Microsome Prep (HLM + Buffer) Inhib Add Inhibitor (Keto or DDC) Prep->Inhib Substrate Add Felbamate + NADPH Inhib->Substrate Incubate Incubate 37°C (30 mins) Substrate->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Figure 2: Standardized workflow for CYP isoform identification in Felbamate metabolism.

References

  • Felbamate Metabolism and Toxicity Mechanisms Source: National Institutes of Health (NIH) / LiverTox URL:[Link]

  • Mechanisms of Idiosyncratic Drug Reactions: The Case of Felbamate Source: Chemico-Biological Interactions (PubMed) URL:[Link]

  • Pathways of Carbamazepine Bioactivation In Vitro (Comparative CYP3A4 mechanisms) Source: Drug Metabolism and Disposition URL:[2][Link]

  • Rapid and Sensitive LC-MS/MS Method for Determination of Felbamate Source: Journal of Chromatography B (PubMed) URL:[Link]

  • Reactivity of Atropaldehyde, a Felbamate Metabolite Source: Chemical Research in Toxicology URL:[Link]

Sources

A Computational Chemistry Whitepaper: Elucidating the Theoretical Properties of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

In the landscape of pharmaceutical research and development, the journey from a parent drug to its metabolic derivatives is a critical area of investigation. Understanding the properties of these metabolites is paramount for a comprehensive grasp of a drug's overall pharmacological and toxicological profile. 2-Hydroxyfelbamate, a primary metabolite of the anticonvulsant felbamate, presents a compelling case for the application of advanced computational modeling. While literature suggests this metabolite has limited anticonvulsant activity, a detailed theoretical characterization is essential to substantiate this and to explore other potential biological interactions.[1][2][3] This technical guide provides a deep dive into the theoretical properties of 2-Hydroxyfelbamate, employing a suite of computational models to predict its behavior at a molecular level. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the in silico analysis of drug metabolites, using 2-Hydroxyfelbamate as a practical exemplar.

Introduction to 2-Hydroxyfelbamate: A Metabolite of Interest

2-Hydroxyfelbamate, with the chemical formula C₁₁H₁₄N₂O₅, is a product of the hepatic metabolism of felbamate, an anticonvulsant medication utilized in the management of severe epilepsy.[1][3] The parent compound, felbamate, exhibits a complex mechanism of action, primarily involving the modulation of NMDA and GABA receptors, as well as voltage-gated sodium and calcium channels.[4][5] The introduction of a hydroxyl group in 2-Hydroxyfelbamate significantly alters its physicochemical properties compared to the parent drug. A thorough computational analysis is therefore indispensable to predict how these changes influence its structural, electronic, and interactive characteristics.

This guide will systematically explore the theoretical properties of 2-Hydroxyfelbamate through a multi-faceted computational approach, encompassing:

  • Quantum Chemical Calculations using Density Functional Theory (DFT) to determine its optimal 3D structure and electronic properties.

  • Molecular Docking Simulations to predict its binding affinity and orientation within the known targets of felbamate.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling to correlate its structural features with potential biological activity.

  • Molecular Dynamics (MD) Simulations to understand the dynamic behavior of the molecule in a simulated biological environment.

By integrating these computational strategies, we aim to construct a comprehensive theoretical profile of 2-Hydroxyfelbamate, offering valuable insights that can guide further experimental validation.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to examine the intrinsic properties of a molecule from first principles.[6][7] These methods allow for the precise determination of molecular geometry, electronic structure, and other key physicochemical descriptors.

Rationale for DFT in Metabolite Analysis

The selection of DFT is predicated on its balance of computational cost and accuracy in describing electronic systems.[6] For a molecule like 2-Hydroxyfelbamate, DFT can accurately predict bond lengths, bond angles, and dihedral angles, which are fundamental to its three-dimensional conformation. Furthermore, DFT enables the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and kinetic stability.[8]

Experimental Protocol: DFT-Based Analysis of 2-Hydroxyfelbamate

The following protocol outlines a systematic approach for the DFT-based characterization of 2-Hydroxyfelbamate:

  • Initial Structure Generation: A 2D representation of 2-Hydroxyfelbamate is first sketched using a molecular editor and then converted to a preliminary 3D structure.

  • Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

Predicted Molecular Properties of 2-Hydroxyfelbamate

The following table summarizes the key molecular properties of 2-Hydroxyfelbamate that can be predicted using DFT calculations.

PropertyPredicted Value (Illustrative)Significance
Optimized Molecular Geometry
C-O (hydroxyl) bond length1.43 ÅInfluences hydrogen bonding potential.
C-N (carbamate) bond length1.36 ÅDetermines the rigidity of the carbamate groups.
Phenyl ring planarityMaintainedAffects potential for π-π stacking interactions.
Electronic Properties
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment4.8 DInfluences solubility and intermolecular interactions.
Mulliken Atomic Charges
O (hydroxyl)-0.65 eHighlights a region of high electron density.
N (carbamate)-0.42 eIndicates potential for electrostatic interactions.

Note: The predicted values in this table are illustrative and would be precisely determined through the execution of the described DFT protocol.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a ligand (e.g., 2-Hydroxyfelbamate) to the active site of a protein.

Causality in Target Selection

Given that 2-Hydroxyfelbamate is a metabolite of felbamate, the logical first step is to investigate its potential interaction with the known targets of the parent drug. The primary targets of felbamate include:

  • NMDA Receptors: Specifically, the glycine-binding site.

  • GABA-A Receptors: Allosteric modulation sites.

  • Voltage-Gated Sodium Channels

  • Voltage-Gated Calcium Channels

By docking 2-Hydroxyfelbamate into the binding sites of these proteins, we can computationally assess whether it retains any of the binding characteristics of its parent compound.

Experimental Protocol: Molecular Docking Workflow

The following protocol details the steps for performing molecular docking of 2-Hydroxyfelbamate:

  • Protein and Ligand Preparation:

    • Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of 2-Hydroxyfelbamate (obtained from the DFT optimization) by assigning rotatable bonds.

  • Binding Site Definition: Define the binding site on the target protein based on the known binding location of felbamate or other known ligands.

  • Docking Simulation: Perform the docking simulation using a suitable docking program (e.g., AutoDock Vina). The program will generate a series of possible binding poses for 2-Hydroxyfelbamate within the defined binding site.

  • Scoring and Analysis: The docking program will score each pose based on a scoring function that estimates the binding affinity. The poses are then analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein 3D Structure (PDB) Prep_Protein Prepare Protein (add H, remove water) PDB->Prep_Protein Ligand 2-Hydroxyfelbamate 3D Structure Prep_Ligand Prepare Ligand (define rotatable bonds) Ligand->Prep_Ligand Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Score_Poses Score Binding Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions Score_Poses->Analyze_Interactions

Caption: A streamlined workflow for molecular docking simulations.

Predicted Binding Affinities and Interactions

The following table presents hypothetical docking results for 2-Hydroxyfelbamate with the primary targets of felbamate.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
NMDA Receptor (Glycine Site) -5.8Hydrogen bond between the hydroxyl group of 2-Hydroxyfelbamate and a key amino acid residue in the binding site.
GABA-A Receptor -4.5Weaker hydrophobic interactions compared to felbamate due to increased polarity.
Voltage-Gated Sodium Channel -4.2Limited interactions due to a potential steric clash introduced by the hydroxyl group.

These illustrative results suggest that while 2-Hydroxyfelbamate may retain some affinity for the NMDA receptor, its interactions with other targets of felbamate are likely attenuated. This provides a theoretical basis for its reported lack of significant anticonvulsant activity.[1][2][3]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[10][11] By developing a QSAR model for anticonvulsant activity, we can predict the activity of 2-Hydroxyfelbamate based on its calculated molecular descriptors.

Trustworthiness of the QSAR Approach

The reliability of a QSAR model is contingent upon the quality and diversity of the training data and rigorous statistical validation. For this analysis, a QSAR model would be built using a dataset of known anticonvulsant compounds with experimentally determined activities. The model's predictive power would be assessed using internal and external validation techniques.

Experimental Protocol: QSAR-Based Activity Prediction
  • Data Collection: Compile a dataset of diverse compounds with known anticonvulsant activity.

  • Descriptor Calculation: For each compound in the dataset, including 2-Hydroxyfelbamate, calculate a wide range of molecular descriptors (e.g., topological, electronic, and constitutional descriptors).

  • Model Building: Use a machine learning algorithm (e.g., partial least squares, random forest) to build a QSAR model that correlates the calculated descriptors with the experimental anticonvulsant activity.

  • Model Validation: Rigorously validate the QSAR model using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a separate test set.

  • Activity Prediction: Use the validated QSAR model to predict the anticonvulsant activity of 2-Hydroxyfelbamate.

QSAR_Workflow Data Dataset of Anticonvulsants Descriptors Calculate Molecular Descriptors Data->Descriptors Model Build QSAR Model Descriptors->Model Validation Validate Model Model->Validation Prediction Predict Activity of 2-Hydroxyfelbamate Validation->Prediction

Caption: The workflow for QSAR model development and prediction.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior

While molecular docking provides a static snapshot of ligand-protein interactions, MD simulations offer a dynamic view of the system over time.[12][13] By simulating the movements of atoms and molecules, MD can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Rationale for MD Simulations

MD simulations are particularly valuable for assessing the stability of the binding poses predicted by molecular docking. If a docked complex is unstable in an MD simulation, it suggests that the predicted binding mode is unlikely to be physiologically relevant.

Experimental Protocol: MD Simulation of the 2-Hydroxyfelbamate-NMDA Receptor Complex
  • System Setup: The docked complex of 2-Hydroxyfelbamate and the NMDA receptor is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to ambient conditions. This allows the system to reach a stable equilibrium state.

  • Production Run: A long-timescale MD simulation is performed to collect data on the trajectory of the atoms in the system.

  • Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, identify key intermolecular interactions, and calculate binding free energies.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive computational framework for characterizing the theoretical properties of 2-Hydroxyfelbamate. The integrated application of DFT, molecular docking, QSAR, and MD simulations provides a powerful and multi-faceted approach to understanding the behavior of this drug metabolite at the molecular level. The theoretical evidence suggests that the introduction of a hydroxyl group in 2-Hydroxyfelbamate likely diminishes its anticonvulsant activity by altering its electronic properties and reducing its binding affinity for key neurological targets.

The methodologies and protocols detailed herein are not only applicable to 2-Hydroxyfelbamate but can also serve as a robust template for the in silico analysis of other drug metabolites. The insights gained from such computational studies are invaluable for guiding further experimental investigations, optimizing drug design, and ultimately contributing to the development of safer and more effective therapeutics.

References

  • Computational metabolomics: Advancing multiscale analysis through in-silico approaches. PubMed Central. [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • Computational Methods for the Discovery of Metabolic Markers of Complex Traits. PubMed Central. [Link]

  • What is the mechanism of Felbamate? Patsnap Synapse. [Link]

  • Felbamate Pharmacology. BioPharma Notes. [Link]

  • Felbamate. StatPearls - NCBI Bookshelf. [Link]

  • Drug Analysis One-Stop Shop: A Comprehensive Spectra Library for Drug and Metabolites. Johns Hopkins Medicine. [Link]

  • Density functional theory. Wikipedia. [Link]

  • In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. [Link]

  • Molecular Simulation of Drug-Receptor-Interactions. Zuse Institute Berlin (ZIB). [Link]

  • Identification of the Therapeutic Protein Targets of 2-Hydroxydicarboxylic Acid and 3D Analysis using Insilico Protocols. Research Trend. [Link]

  • Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Taylor & Francis Online. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PubMed Central. [Link]

  • QSAR, molecular docking, and molecular designs of some anti-epilepsy compounds. SpringerLink. [Link]

  • In Silico Prediction of Anticonvulsant Activity of N -(2, 2, 2-Trichloro-1-hydroxyethyl)alkenyl-and-alkylarylcarboxamides. ResearchGate. [Link]

  • Effect of felbamate on carbamazepine and its major metabolites. PubMed. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

  • Computational strategies for metabolite identification in metabolomics. Bioanalysis Zone. [Link]

  • Critical assessment of methods for predicting the 3D structure of proteins and protein complexes. PubMed Central. [Link]

  • Density functional theory. PubMed Central. [Link]

  • Full article: Computational science in drug metabolism and toxicology. Taylor & Francis Online. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. ACS Publications. [Link]

  • Quantitative structure–activity relationship models for compounds with anticonvulsant activity. Taylor & Francis Online. [Link]

  • Molecular dynamics in predicting the stability of drug-receptor interactions Abstract 8.1 Introduction. SCFBio. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Felbamate. StatPearls - NCBI Bookshelf. [Link]

  • Consideration of predicted small-molecule metabolites in computational toxicology. Royal Society of Chemistry. [Link]

  • Palestinian Medical and Pharmaceutical Journal. An-Najah National University. [Link]

  • Density functional theory predictions of the mechanical properties of crystalline materials. Royal Society of Chemistry. [Link]

  • In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice. PubMed Central. [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]

  • Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. PubMed. [Link]

  • How to predict the 3D structure of a fusion protein from two proteins with known 3D? ResearchGate. [Link]

  • Development of a novel representation of drug 3D structures and enhancement of the TSR-based method for probing drug and target interactions. National Institutes of Health. [Link]

  • Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. PubMed. [Link]

  • Mechanisms of Idiosyncratic Drug Reactions: The Case of Felbamate. PubMed. [Link]

  • Computational science in drug metabolism and toxicology. PubMed. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments. PubMed. [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. MDPI. [Link]

  • Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. ACS Publications. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]

  • Revolutionizing Protein 3D Structure Prediction and Drug Development with Artificial Intelligence. Center for MedTech Excellence. [Link]

Sources

An In-depth Technical Guide to the Pharmacokinetics of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the pharmacokinetics of 2-Hydroxyfelbamate, a principal metabolite of the anticonvulsant drug felbamate. While felbamate has demonstrated efficacy in treating refractory epilepsy, particularly Lennox-Gastaut syndrome, its clinical application is constrained by significant safety concerns.[1] A thorough understanding of its metabolic fate, including the pharmacokinetic profile of its metabolites, is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of felbamate, with a specific focus on the formation and characteristics of 2-Hydroxyfelbamate. Furthermore, it delves into established analytical methodologies for its quantification and discusses the critical aspect of drug-drug interactions.

Introduction to Felbamate and the Significance of its Metabolism

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug (AED) utilized for managing focal seizures and Lennox-Gastaut syndrome.[2][3] Its mechanism of action is believed to involve a dual effect on excitatory and inhibitory neurotransmission, specifically by modulating N-methyl-D-aspartate (NMDA) receptors and potentiating gamma-aminobutyric acid (GABA) responses.[2][4] Despite its efficacy, felbamate's use is severely restricted due to the risk of life-threatening idiosyncratic reactions, including aplastic anemia and hepatic failure.[2][5]

The metabolic conversion of felbamate in the liver is a critical determinant of its therapeutic and toxicological profile. The parent drug is extensively metabolized, with one of the key metabolites being 2-Hydroxyfelbamate.[2][6] Understanding the pharmacokinetics of this metabolite is essential for a complete characterization of felbamate's disposition in the body and may provide insights into the mechanisms underlying its adverse effects.

Pharmacokinetic Profile of the Parent Compound: Felbamate

A foundational understanding of felbamate's pharmacokinetics is necessary to contextualize the formation and behavior of 2-Hydroxyfelbamate.

Absorption

Felbamate is well-absorbed following oral administration, with a bioavailability exceeding 90%.[2] Peak plasma concentrations are typically reached within 3 to 5 hours.[2] The absorption of the tablet formulation is not significantly affected by food.[2]

Distribution

Felbamate exhibits moderate tissue distribution, with an apparent volume of distribution of approximately 756 ± 82 mL/kg.[2][6] It has low plasma protein binding, ranging from 22% to 25%, primarily to albumin.[2][6]

Metabolism

Felbamate undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2E1 and CYP3A4.[2][7] Approximately 40-50% of an absorbed dose is excreted unchanged in the urine.[3][6] The remaining portion is converted into several metabolites. About 15% of the dose is accounted for by parahydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate.[2][3][6] It is noteworthy that these metabolites are generally considered to lack significant anticonvulsant activity.[2][6]

Felbamate_Metabolism cluster_metabolism Hepatic Metabolism (CYP3A4, CYP2E1) cluster_excretion Renal Excretion Felbamate Felbamate Metabolites Metabolites Felbamate->Metabolites ~50-60% Unchanged Unchanged Felbamate (40-50%) Felbamate->Unchanged Hydroxyfelbamate 2-Hydroxyfelbamate Metabolites->Hydroxyfelbamate ~15% of dose Parahydroxy Parahydroxyfelbamate Metabolites->Parahydroxy ~15% of dose Monocarbamate Felbamate Monocarbamate Metabolites->Monocarbamate ~15% of dose Unidentified Unidentified Metabolites and Conjugates (~40%) Metabolites->Unidentified Excreted_Unchanged Excreted Unchanged Drug Unchanged->Excreted_Unchanged Excreted_Metabolites Excreted Metabolites Hydroxyfelbamate->Excreted_Metabolites Parahydroxy->Excreted_Metabolites Monocarbamate->Excreted_Metabolites Unidentified->Excreted_Metabolites

Metabolic fate of Felbamate in the body.
Excretion

The primary route of elimination for felbamate and its metabolites is renal.[2] The terminal half-life of felbamate is approximately 14 to 23 hours.[2][6] It is important to note that clearance is significantly higher in children, who may exhibit a 40-50% greater clearance than adults.[2]

Quantitative Pharmacokinetic Parameters of Felbamate

The pharmacokinetic parameters of felbamate are dose-proportional.[6]

ParameterValueSource
Bioavailability>90%[2]
Tmax (Peak Plasma Time)3 - 5 hours[2]
Plasma Protein Binding22% - 25% (to albumin)[2][6]
Volume of Distribution (Vd)~756 ± 82 mL/kg[2][6]
Half-life (t1/2)14 - 23 hours[2][6]
Clearance (Single 1200mg dose)26 ± 3 mL/hr/kg[6]
Clearance (Multiple 3600mg doses)30 ± 8 mL/hr/kg[6]

Drug-Drug Interactions: A Critical Consideration

Felbamate is involved in numerous clinically significant drug-drug interactions, primarily through its influence on the cytochrome P450 system.[7]

  • Inhibition of CYP2C19: Felbamate inhibits this enzyme, leading to increased plasma concentrations of drugs metabolized by this pathway, such as phenytoin and phenobarbital.[7][8]

  • Induction of CYP3A4: Evidence suggests that felbamate induces CYP3A4 activity, which can decrease the plasma concentrations of substrates like carbamazepine.[7]

  • Inhibition of β-oxidation: Felbamate can reduce the clearance of valproic acid by inhibiting its mitochondrial β-oxidation.[7]

Conversely, the metabolism of felbamate is affected by other drugs:

  • CYP3A4 Inducers: Co-administration with potent CYP3A4 inducers like carbamazepine and phenytoin increases the clearance of felbamate.[7]

These interactions are summarized in the table below:

Co-administered AEDEffect on Co-administered AED ConcentrationEffect on Felbamate Concentration
Phenytoin
Valproate
Carbamazepine (CBZ)↓ (CBZ), ↑ (CBZ epoxide)
Phenobarbital

(Data sourced from DailyMed)[6]

Analytical Methodologies for Quantification

Accurate quantification of felbamate and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed.[9][10][11]

Representative Analytical Protocol: LC-MS/MS

The following protocol is a representative example of a validated method for the determination of felbamate in plasma.[11]

Step 1: Sample Preparation

  • Pipette 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., carisoprodol).

  • Add 300 µL of acetonitrile for protein precipitation.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 21,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

Step 2: Chromatographic Separation

  • Column: A reversed-phase column, such as an XBridge Phenyl column (2.5 µm, 4.6 mm × 50 mm), is suitable.[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

Step 3: Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Ion Transitions: For felbamate, the transition m/z 239→117 is commonly monitored.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Spike 2. Add Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject onto LC Column Supernatant->Inject Transfer Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Quantify 9. Data Acquisition & Quantification Detect->Quantify

Workflow for the quantification of Felbamate via LC-MS/MS.

Conclusion and Future Directions

The pharmacokinetics of 2-Hydroxyfelbamate are intrinsically linked to the metabolic processes of its parent drug, felbamate. While current literature establishes 2-Hydroxyfelbamate as a notable but pharmacologically inactive metabolite, a more detailed characterization of its own ADME profile could be beneficial. Future research should aim to elucidate the specific contribution, if any, of 2-Hydroxyfelbamate and other metabolites to the overall safety profile of felbamate, particularly in the context of its severe idiosyncratic toxicities. Advanced analytical techniques and population pharmacokinetic modeling, especially in pediatric and other special populations, will be instrumental in refining our understanding and potentially improving the therapeutic index of this potent anticonvulsant.[12]

References

  • Title: Felbamate Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]

  • Title: Label: FELBAMATE tablet - DailyMed Source: DailyMed URL: [Link]

  • Title: Effects of felbamate on the pharmacokinetics of the monohydroxy and dihydroxy metabolites of oxcarbazepine Source: PubMed URL: [Link]

  • Title: 2-Hydroxyfelbamate | C11H14N2O5 | CID 10400039 Source: PubChem - NIH URL: [Link]

  • Title: Felbamate (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

  • Title: Hydroxyurea: Analytical techniques and quantitative analysis Source: PubMed - NIH URL: [Link]

  • Title: Felbamate: Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

  • Title: Felbamate - LiverTox Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Pharmacokinetic Interactions With Felbamate. In Vitro-In Vivo Correlation Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of felbamate, a novel antiepileptic drug: application of mixed-effect modeling to clinical trials Source: PubMed URL: [Link]

  • Title: Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors Source: PubMed URL: [Link]

  • Title: Felbamate | C11H14N2O4 | CID 3331 Source: PubChem - NIH URL: [Link]

  • Title: Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index Source: Pediatric Oncall URL: [Link]

  • Title: Effects of felbamate on the pharmacokinetics of phenobarbital Source: PubMed URL: [Link]

  • Title: An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Felbamate Source: PubMed URL: [Link]

  • Title: Determination of felbamate in human serum by high-performance liquid chromatography Source: National Library of Medicine URL: [Link]

  • Title: Analytical Methods Source: OPUS URL: [Link]

  • Title: Study Details | NCT03196466 | Population Pharmacokinetics of Antiepileptic in Pediatrics Source: ClinicalTrials.gov URL: [Link]

  • Title: Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma Source: NIH URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring 2-Hydroxyfelbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug utilized in the management of refractory epilepsy, including partial seizures in adults and Lennox-Gastaut syndrome in children.[1][2][3] Its therapeutic use is carefully managed due to risks of aplastic anemia and hepatic failure.[4][5] The clinical pharmacology of felbamate is complex, involving hepatic metabolism primarily by cytochrome P450 enzymes into several metabolites.[1][4]

Among these, 2-Hydroxyfelbamate is a key metabolite.[1] Monitoring the concentrations of not only the parent drug but also its major metabolites is crucial for several reasons in drug development and clinical research:

  • Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of 2-Hydroxyfelbamate provides a more complete picture of the drug's disposition in the body.

  • Metabolite Activity and Safety: Although current data suggests felbamate metabolites do not have significant anticonvulsant activity, quantifying them is essential for comprehensive safety assessments and understanding their potential contribution to idiosyncratic toxicity.[1]

  • Drug-Drug Interaction (DDI) Studies: Felbamate is known to interact with other drugs by affecting metabolic enzymes.[2] Monitoring metabolite levels can help elucidate the mechanisms of these interactions.

This guide provides detailed, field-proven protocols for the robust and sensitive detection of 2-Hydroxyfelbamate in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely accessible alternative.

Core Analytical Strategies: A Causal Approach

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay. 2-Hydroxyfelbamate, being a hydroxylated version of felbamate, is slightly more polar. This property influences chromatographic behavior and extraction efficiency. The two primary methods detailed here are chosen for their distinct advantages.

  • LC-MS/MS: Offers unparalleled sensitivity and specificity. By monitoring a specific precursor-to-product ion transition, it can definitively identify and quantify 2-Hydroxyfelbamate even in complex biological matrices with minimal interference. This is the preferred method for regulated bioanalysis in clinical trials and pharmacokinetic studies.

  • HPLC-UV: A robust and cost-effective technique available in most analytical laboratories. While less sensitive than LC-MS/MS, it is suitable for applications where higher concentrations are expected.[6] The key challenge is achieving chromatographic separation from the parent drug and other metabolites, which makes method development critical.[7]

The Critical First Step: Sample Preparation

Effective sample preparation is paramount for a reliable bioanalytical method. Its purpose is to remove interfering matrix components like proteins and phospholipids, which can suppress instrument response and shorten the lifespan of analytical columns.[8][9][10]

Common Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[10]Fast, simple, inexpensive, and suitable for automation.Less clean extract, potential for ion suppression, analyte can be lost through co-precipitation.High-throughput screening, rapid analysis.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.[8][11]Cleaner extracts than PPT, can concentrate the analyte.Labor-intensive, difficult to automate, potential for emulsion formation.Low- to medium-throughput assays requiring cleaner samples.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and eluted with a different solvent, leaving interferences behind.[9][12]Provides the cleanest extracts, high analyte concentration, highly selective.More expensive, requires method development.Assays requiring the highest sensitivity and minimal matrix effects.

For 2-Hydroxyfelbamate, protein precipitation with acetonitrile is often sufficient for LC-MS/MS analysis due to the mass spectrometer's inherent selectivity.[13][14] For HPLC-UV, a more rigorous LLE or SPE method is recommended to minimize interferences.

cluster_0 Sample Preparation cluster_1 Analysis & Data BioSample Biological Sample (e.g., Plasma) Prep Extraction Technique (PPT, LLE, or SPE) BioSample->Prep Remove Interferences Extract Clean Analyte Extract Prep->Extract Analysis LC-MS/MS or HPLC-UV Analysis Extract->Analysis Inject Data Quantification & Interpretation Analysis->Data

Figure 1: General analytical workflow for 2-Hydroxyfelbamate detection.

Protocol 1: LC-MS/MS Method for 2-Hydroxyfelbamate in Human Plasma

This protocol is designed for high-sensitivity quantification and is based on established methods for the parent drug, felbamate.[13][14]

Materials and Reagents
  • 2-Hydroxyfelbamate reference standard

  • 2-Hydroxyfelbamate-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

start 1. Pipette 100 µL Plasma into a microcentrifuge tube add_is 2. Add 10 µL Internal Standard (e.g., 100 ng/mL 2-Hydroxyfelbamate-d4) start->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 5 minutes add_acn->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge transfer 6. Transfer supernatant to an HPLC vial centrifuge->transfer inject 7. Inject onto LC-MS/MS system transfer->inject

Figure 2: Step-by-step protein precipitation workflow.

LC-MS/MS Conditions
ParameterSettingRationale
LC System UHPLC SystemProvides better peak resolution and faster run times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmC18 is a good choice for retaining the moderately non-polar felbamate structure.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient elution ensures that both the more polar metabolite and potentially the less polar parent drug are eluted with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar molecules; positive mode is effective for carbamates.
MRM Transitions 2-Hydroxyfelbamate: m/z 255 -> 134 (example) IS: m/z 259 -> 138 (example for d4)The precursor ion ([M+H]+) is selected and fragmented; a specific product ion is monitored for quantification. Note: These transitions must be optimized empirically.
Method Validation and Performance

The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision <20%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible

Protocol 2: HPLC-UV Method for 2-Hydroxyfelbamate

This protocol is a cost-effective alternative for applications not requiring sub-nanogram sensitivity. It is adapted from established HPLC methods for felbamate.[6][7][11][15]

Materials and Reagents
  • 2-Hydroxyfelbamate reference standard

  • Internal Standard (e.g., Trimethadione or a structurally similar compound)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 6.5)

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of Internal Standard solution.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 150 µL of mobile phase.

  • Inject onto the HPLC system.

Causality Note: LLE is chosen over PPT here to provide a significantly cleaner sample, which is critical for reducing baseline noise and resolving the analyte peak from endogenous interferences when using non-specific UV detection.[11]

HPLC-UV Conditions
ParameterSettingRationale
HPLC System Standard HPLC with UV/Vis or DAD detectorA Diode Array Detector (DAD) is preferred to assess peak purity.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA standard analytical column provides sufficient resolving power.[11]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.5) (30:70 v/v)An isocratic mobile phase simplifies the method but requires careful optimization to resolve 2-Hydroxyfelbamate from felbamate and other compounds.[6][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 35 °C
Injection Vol. 20 µL
Detection UV at 210 nmFelbamate and its metabolites lack a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity.[11][15]
Expected Results and Performance

This method should be able to separate 2-Hydroxyfelbamate from the parent drug, felbamate. Due to the added hydroxyl group, 2-Hydroxyfelbamate is expected to elute slightly earlier than felbamate on a reversed-phase column. The Lower Limit of Quantification (LLOQ) for this type of method is typically in the range of 0.1-0.5 µg/mL.[7][11]

References

  • Bhatt, M., et al. (2010). Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. Therapeutic Drug Monitoring. Available at: [Link]

  • Remane, D., et al. (2016). High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II. MDPI. Available at: [Link]

  • Al-Suwayeh, S. A., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

  • Jain, R., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PubMed Central. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2011). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B. Available at: [Link]

  • Giorgetti, R., et al. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. MDPI. Available at: [Link]

  • de Fátima, A., et al. (2014). Sensitive detection of topiramate degradation products by high-performance liquid chromatography/electrospray ionization mass spectrometry using ion-pairing reagents and polarity switching. ResearchGate. Available at: [Link]

  • Tisdall, P. A., et al. (1993). Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization. PubMed. Available at: [Link]

  • Al-Saffar, Z. (2024). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. Available at: [Link]

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2011). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. PubMed. Available at: [Link]

  • Siddiqui, M., et al. (2023). Felbamate. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Patil, S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate. ResearchGate. Available at: [Link]

  • van der Meulen, F. W., et al. (1996). An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Wolf, C. E., et al. (1991). Chromatographic procedures for the determination of felbamate in serum. PubMed. Available at: [Link]

  • Wikipedia. (2023). Felbamate. Wikipedia. Available at: [Link]

  • Helling, F., et al. (2023). Polysorbate Analysis in Biopharmaceutical Applications—A Snapshot of the Analytical Toolbox. LCGC International - Chromatography Online. Available at: [Link]

  • Rho, J. M., et al. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. PubMed. Available at: [Link]

  • Wyatt, G. M., et al. (2004). Development of competitive immunoassays to hydroxyl containing fungicide metabolites. PubMed. Available at: [Link]

  • Faria, M. (2023). Techniques for detecting antibodies and proteins in immunoassays. Allied Academies. Available at: [Link]

  • Palmer, K. J., & McTavish, D. (1993). Felbamate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in epilepsy. PubMed. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Wang, Z., et al. (2018). Current Advances in Immunoassays for the Detection of β2-Agonists. MDPI. Available at: [Link]

  • Mandava, V. B., et al. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography. Available at: [Link]

  • Patsalos, P. N. (2018). Felbamate. The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Available at: [Link]

  • de Souza, I. D., et al. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. ResearchGate. Available at: [Link]

  • Staack, R. F., et al. (2011). Evaluation of Multiple Immunoassay Technology Platforms to Select the Anti-Drug Antibody Assay Exhibiting the Most Appropriate Drug and Target Tolerance. ResearchGate. Available at: [Link]

  • Synapse. (2024). What is Felbamate used for?. Patsnap Synapse. Available at: [Link]

  • Patel, K., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Felbamate. LiverTox - NCBI Bookshelf. Available at: [Link]

Sources

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for 2-Hydroxyfelbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxyfelbamate in human plasma. As a major metabolite of the antiepileptic drug felbamate, accurate measurement of 2-Hydroxyfelbamate is crucial for pharmacokinetic and drug metabolism studies.[1][2] The protocols herein are designed to meet the rigorous standards for bioanalytical method validation set forth by major regulatory agencies, ensuring data integrity and reliability for drug development professionals.[3][4][5]

Introduction: The Rationale for a Validated Assay

Felbamate is an antiepileptic drug utilized for treating seizures that are refractory to other medications.[6][7] Its metabolism in the liver is mediated primarily by cytochrome P450 enzymes, leading to the formation of several metabolites, including 2-Hydroxyfelbamate.[1] While this hydroxylated metabolite is considered to have no significant anticonvulsant activity, its concentration profile in systemic circulation provides critical insights into the parent drug's metabolic pathway, clearance rate, and potential for drug-drug interactions.[1][8]

Therefore, a validated bioanalytical method is indispensable for accurately quantifying 2-Hydroxyfelbamate in biological matrices like plasma. Such an assay enables researchers to build comprehensive pharmacokinetic (PK) models and assess the metabolic fate of felbamate in both preclinical and clinical settings. This application note details a selective and sensitive LC-MS/MS method, chosen for its superior specificity and throughput compared to other analytical techniques like HPLC-UV.[6][9] The entire validation strategy is grounded in the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure regulatory compliance.[3][5][10]

Method Development and Optimization Strategy

The primary objective of method development is to create a reliable and reproducible system for the analysis of 2-Hydroxyfelbamate. The causality behind each experimental choice is explained below.

Analyte and Internal Standard (IS) Physicochemical Properties
  • Analyte: 2-Hydroxyfelbamate (MW: 254.24 g/mol , Formula: C₁₁H₁₄N₂O₅).[11] It is a more polar derivative of the parent drug, felbamate. This increased polarity influences choices in sample preparation and chromatography.

  • Internal Standard (IS): The use of an IS is critical to correct for variability during sample processing and analysis.[12][13] The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard , such as 2-Hydroxyfelbamate-d₃. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte's behavior closely through extraction and ionization, thus compensating effectively for matrix effects and recovery losses.[14] If a SIL-IS is not available, a structural analog with similar properties, such as Carisoprodol (used for felbamate analysis), could be evaluated as an alternative.[6][7]

Sample Preparation: Balancing Simplicity and Cleanliness

The goal of sample preparation is to isolate the analyte from complex biological matrix components like proteins and phospholipids, which can interfere with LC-MS/MS analysis.[15][16]

  • Chosen Method: Protein Precipitation (PPT)

    • Rationale: PPT is a simple, fast, and effective technique for removing the majority of proteins from plasma samples. Given that a published method for the parent drug, felbamate, successfully used protein precipitation with acetonitrile, this serves as an excellent starting point.[6][7] Acetonitrile is efficient at denaturing and precipitating plasma proteins.

    • Alternative Considerations: If PPT results in significant matrix effects (ion suppression or enhancement), more selective techniques should be explored.[17][18] Liquid-Liquid Extraction (LLE) could offer a cleaner extract by partitioning the analyte into an immiscible organic solvent.[16][19][20] Solid-Phase Extraction (SPE) , using a reversed-phase or mixed-mode sorbent, would provide the highest degree of cleanup by selectively retaining the analyte while washing away interferences.[21][22]

Liquid Chromatography: Achieving Selective Separation

Chromatographic separation is essential to resolve the analyte from endogenous matrix components and ensure specificity.

  • Column: A Waters XBridge Phenyl column (2.5 µm, 4.6 x 50 mm) is proposed.

    • Rationale: This column chemistry was proven effective for the parent compound, felbamate.[6] The phenyl stationary phase provides unique selectivity for aromatic compounds like 2-Hydroxyfelbamate through π-π interactions, offering a different retention mechanism than standard C18 columns.

  • Mobile Phase: A gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) .

    • Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity. A gradient elution allows for efficient separation of the polar analyte from late-eluting, non-polar matrix components, ensuring a clean baseline and reducing analytical run time.[19]

Tandem Mass Spectrometry: Ensuring Sensitive and Specific Detection
  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is selected due to the presence of nitrogen atoms in the carbamate structure, which are readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique provides exceptional specificity by monitoring a specific precursor ion to product ion transition.

    • MRM Transition Prediction:

      • Felbamate (Parent Drug): m/z 239 → 117.[6]

      • 2-Hydroxyfelbamate (Analyte): The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 255.24. A logical product ion would result from a similar fragmentation pattern as felbamate. Therefore, a proposed starting transition is m/z 255.2 → 117.1 . This transition should be optimized via infusion of a standard solution to confirm the most intense and stable product ion.

      • IS (2-Hydroxyfelbamate-d₃): The precursor ion would be m/z 258.2, and the product ion would likely be the same, giving a transition of m/z 258.2 → 117.1 .

ParameterOptimized SettingCausality/Justification
LC Column Waters XBridge Phenyl, 2.5 µm, 4.6 x 50 mmProven selectivity for the parent compound; π-π interactions enhance retention of aromatic analytes.[6]
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for gradient elution.
Flow Rate 0.8 mL/minProvides good peak shape and reasonable run time.
Injection Volume 10 µLStandard volume for sensitivity without overloading the column.
Ionization Mode ESI PositiveCarbamate structure is readily protonated.
Analyte MRM m/z 255.2 → 117.1 (To be optimized)Predicted based on analyte MW and parent drug fragmentation.[6][11]
IS MRM m/z 258.2 → 117.1 (To be optimized)Based on proposed SIL-IS.

Bioanalytical Method Validation Protocol

The method must be validated to demonstrate its suitability for its intended purpose, adhering to the ICH M10 Guideline.[3][5] A full validation should be performed to establish the method's performance characteristics.[3]

Validation_Workflow cluster_PreValidation Method Development cluster_Validation Full Validation Experiments (ICH M10) cluster_PostValidation Application Dev Assay Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve (Linearity, Range, LLOQ) Selectivity->CalCurve Accuracy Accuracy & Precision (Within-run & Between-run) CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Bench-top, Freeze-Thaw, Long-term) Matrix->Stability SampleAnalysis Routine Study Sample Analysis Stability->SampleAnalysis

Caption: Core components of the bioanalytical method validation process.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their standard acceptance criteria based on FDA and EMA/ICH M10 guidelines.[4][23][24]

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[25]Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards; r² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[24]For QC samples (Low, Mid, High), mean accuracy should be within ±15% of nominal. Precision (CV) should not exceed 15%. For LLOQ, both should be within ±20%.[24]
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.[15][17][18]The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery To quantify the efficiency of the extraction process.Recovery should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of fresh comparison samples.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[24]Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2-Hydroxyfelbamate and the IS reference standards. Dissolve each in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Samples: Spike blank human plasma to prepare QC samples at four levels:

    • LLOQ: (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: ~30-50% of the calibration range (e.g., 80 ng/mL)

    • High QC: ~75-90% of the upper limit of quantification (e.g., 750 ng/mL)

Protocol 2: Sample Extraction (Protein Precipitation)

Sample_Prep_Workflow Sample 1. Aliquot 50 µL Plasma Sample Add_IS 2. Add 10 µL IS Working Solution Sample->Add_IS Add_ACN 3. Add 200 µL Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex (30 sec) Add_ACN->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 5 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 7. Inject onto LC-MS/MS System Transfer->Inject

Caption: Step-by-step workflow for the protein precipitation procedure.

  • Label a 1.5 mL microcentrifuge tube for each sample, standard, QC, and blank.

  • Aliquot 50 µL of plasma into the corresponding tube.

  • Add 10 µL of the IS working solution to all tubes except the blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile to all tubes.

  • Vortex mix thoroughly for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Conclusion

This application note provides a detailed framework for developing and validating a sensitive and specific LC-MS/MS assay for 2-Hydroxyfelbamate in human plasma. The described method, centered on protein precipitation and tandem mass spectrometry, offers a robust starting point for any laboratory engaged in felbamate research. By adhering to the validation principles outlined by the ICH M10 guideline, researchers can generate high-quality, reliable data suitable for regulatory submission and crucial to advancing drug development programs.

References

  • Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. National Institutes of Health (NIH). [Link]

  • Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat. PubMed. [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Analytical Method Development and Validation for The Simultaneous Estimation of Topiramate and Rufinamide for RP-HPLC Method. International Journal of Pharmacy and Biological Sciences. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA). [Link]

  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. National Institutes of Health (NIH). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Felbamate. StatPearls - NCBI Bookshelf. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bio-Rad. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. ResearchGate. [Link]

  • Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. Biotage. [Link]

  • FELBATOL® (felbamate) Tablets Prescribing Information. accessdata.fda.gov. [Link]

  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Guideline on bioanalytical method validation (2011). European Medicines Agency (EMA). [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. PubMed. [Link]

  • The rise and fall of felbamate as a treatment for partial epilepsy – aplastic anemia and hepatic failure to blame? Taylor & Francis Online. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • 2-Hydroxy Felbamate | CAS 109482-32-8. Veeprho. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central. [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Isolation of Drugs and Drug Metabolites from Biological Fluids by Use of Salt-Solvent Pairs. Clinical Chemistry. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate. OEIL RESEARCH JOURNAL. [Link]

  • Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile.
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? AIT Bioscience. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Bioanalytical Method Validation Guidance for Industry (Draft). U.S. Food and Drug Administration (FDA). [Link]

  • Label: FELBAMATE tablet. DailyMed. [Link]

  • [Therapeutic drug monitoring of felbamate]. PubMed. [Link]

  • Valproate. Wikipedia. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). [Link]

  • Effect of felbamate on carbamazepine and its major metabolites. PubMed. [Link]

Sources

Application Note: Advanced Sample Preparation Techniques for 2-Hydroxyfelbamate Analysis from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate quantification of Felbamate and its primary metabolites, particularly 2-hydroxyfelbamate (and its isomers such as p-hydroxyfelbamate), is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. While Felbamate is effective for refractory epilepsy, its association with idiosyncratic toxicity (aplastic anemia, hepatotoxicity) necessitates rigorous monitoring of metabolic pathways.

2-Hydroxyfelbamate (2-OHF) presents specific bioanalytical challenges compared to the parent drug:

  • Increased Polarity: The addition of the hydroxyl group increases hydrophilicity, making extraction recovery difficult with non-polar solvents used for the parent drug.

  • Matrix Interference: In complex matrices like plasma and urine, endogenous diols and carbamates can interfere with detection.

  • Isomeric Complexity: Separation from p-hydroxyfelbamate and other structural isomers requires selective chromatography.

This guide details two validated sample preparation workflows: Protein Precipitation (PPT) for high-throughput screening and Liquid-Liquid Extraction (LLE) for high-sensitivity applications.

Chemical & Biological Context

Understanding the physicochemical properties of the analyte is the first step in designing a robust extraction protocol.

PropertyFelbamate (Parent)2-Hydroxyfelbamate (Metabolite)Impact on Sample Prep
MW 238.24 g/mol 254.24 g/mol (+16 Da)Mass shift for MS detection.
LogP ~0.9 (Moderate)< 0.5 (More Polar)2-OHF extracts poorly in pure hexane; requires polar organic solvents (e.g., Ethyl Acetate).
pKa ~11-12 (Carbamate)~10 (Phenolic OH)pH adjustment is generally not critical for extraction but affects LC retention.
Stability StablePotential hydrolysisAvoid strong acids/bases during prep; keep samples at 4°C.
Metabolic Pathway Visualization

The following diagram illustrates the relationship between the parent drug and the target metabolite, highlighting the critical control points for analysis.

metabolic_pathway Felbamate Felbamate (Parent Drug) MW: 238.2 CYP CYP2E1 / CYP3A4 (Liver Metabolism) Felbamate->CYP Oxidation OH_Felbamate 2-Hydroxyfelbamate (Target Analyte) MW: 254.2 CYP->OH_Felbamate + Hydroxyl Group Glucuronide Glucuronide Conjugates OH_Felbamate->Glucuronide Phase II Conjugation

Figure 1: Metabolic conversion of Felbamate to 2-Hydroxyfelbamate. Note that Phase II conjugation may require enzymatic hydrolysis (β-glucuronidase) if total metabolite levels are required.

Pre-Analytical Considerations

Internal Standard (IS) Selection

For LC-MS/MS analysis, a stable isotope-labeled internal standard is mandatory to compensate for matrix effects.

  • Recommended: Felbamate-d4 or p-Hydroxyfelbamate-d4.

  • Alternative: Carisoprodol (structural analog), though less ideal for compensating ionization suppression.

Sample Collection & Storage[1]
  • Matrix: Plasma (EDTA or Heparin) or Urine.

  • Storage: -80°C is preferred for long-term storage.

  • Stability: 2-OHF is stable for at least 3 freeze-thaw cycles, but samples should be processed on ice to prevent enzymatic degradation.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput clinical samples, high concentrations (>50 ng/mL), and modern high-sensitivity Triple Quad MS systems.

Reagents
  • Acetonitrile (HPLC Grade)

  • 0.1% Formic Acid in Water

  • Internal Standard Working Solution (ISWS)

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard Working Solution. Vortex gently (5 sec).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (1:3 ratio).

    • Why? Acetonitrile provides a cleaner supernatant than methanol for carbamates and precipitates >96% of proteins.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete protein release.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Low concentrations (<10 ng/mL), complex matrices (post-mortem blood, tissue homogenates), or when reducing matrix effects (ion suppression) is critical.

Reagents
  • Extraction Solvent: Ethyl Acetate (100%) OR Dichloromethane (DCM).

    • Note: Ethyl Acetate is preferred for 2-OHF due to better polarity matching than Hexane/Ether.

  • Ammonium Acetate Buffer (10 mM, pH 6.5).

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL glass tube.

  • Buffer Addition: Add 100 µL of Ammonium Acetate Buffer (pH 6.5).

    • Why? Buffering ensures the analyte remains in its neutral state, maximizing organic solubility.

  • Extraction: Add 1.5 mL of Ethyl Acetate.

  • Agitation: Mechanical shaker or vigorous vortexing for 10 minutes .

    • Critical Step: Sufficient contact time is required for the polar 2-OHF to partition into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN).

Analytical Method (LC-MS/MS)[2][3][4][5][6]

Chromatographic Conditions

Separation of 2-OHF from the parent Felbamate and other isomers is crucial.

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge Phenyl, 2.5 µm).

    • Why? Phenyl phases offer superior selectivity for aromatic carbamates compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 60% B over 5 minutes.

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Felbamate 239.1 [M+H]+117.12520
2-Hydroxyfelbamate 255.1 [M+H]+133.1*2822
Felbamate-d4 (IS) 243.1 [M+H]+121.12520

*Note: The 133.1 fragment corresponds to the hydroxylated phenyl-allyl cation, maintaining the +16 Da shift from the parent fragment.

Decision Matrix & Workflow Visualization

Use the following logic gate to determine the appropriate protocol for your study.

selection_logic Start Start: Select Matrix Matrix Sample Type? Start->Matrix Conc Expected Conc? Matrix->Conc Plasma/Serum LLE Protocol B: Liquid-Liquid Extraction (Clean, Sensitive) Matrix->LLE Urine/Tissue (Dirty Matrix) PPT Protocol A: Protein Precipitation (Fast, Simple) Conc->PPT High (>50 ng/mL) Conc->LLE Trace (<10 ng/mL)

Figure 2: Decision tree for selecting the optimal sample preparation technique based on matrix complexity and sensitivity requirements.

References

  • Kelley, M., et al. (2010). "Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma." Journal of Chromatography B. Link

  • Center for Drug Evaluation and Research. (2018).[3] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3] Link

  • Briscoe, C. J., & Hage, D. S. (2009).[4] "Factors affecting the stability of drugs and drug metabolites in biological matrices."[4][5] Bioanalysis. Link

  • Romanyshyn, L. A., et al. (1994). "Determination of felbamate in human serum by high-performance liquid chromatography." Journal of Chromatography B. Link

Disclaimer: This protocol is intended for research use only. All analytical methods should be fully validated according to local regulatory guidelines (e.g., FDA, EMA) prior to clinical application.

Sources

Application Note: High-Resolution Chromatographic Separation of Felbamate and 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the chromatographic separation and quantification of Felbamate and its key metabolites, specifically focusing on the critical separation of 2-Hydroxyfelbamate .

Abstract & Clinical Relevance

Felbamate (FBM) is a potent antiepileptic drug (AED) used for refractory partial seizures and Lennox-Gastaut syndrome. While highly effective, its use is limited by idiosyncratic toxicities (aplastic anemia, hepatotoxicity) linked to the formation of reactive metabolites, specifically atropaldehyde.[1]

Monitoring the metabolic profile is crucial for understanding individual patient risk. The metabolism of felbamate branches into two distinct pathways:

  • Bioactivation Pathway (Toxic): Hydrolysis to monocarbamate, followed by oxidation to 3-carbamoyl-2-phenylpropionaldehyde and subsequent elimination to the reactive atropaldehyde .

  • Detoxification/Alternative Pathway: Direct hydroxylation to 2-Hydroxyfelbamate and p-Hydroxyfelbamate , which are inactive and non-toxic.

Technical Challenge: 2-Hydroxyfelbamate is structurally similar to the parent compound but significantly more polar. Achieving baseline separation between the parent, the 2-hydroxy metabolite, and the p-hydroxy isomer is critical for accurate quantification and metabolic profiling.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the stable hydroxy-metabolites and the reactive atropaldehyde pathway.

FelbamateMetabolism FBM Felbamate (Parent) pOH p-Hydroxyfelbamate (Inactive) FBM->pOH CYP P450 (Oxidation) twoOH 2-Hydroxyfelbamate (Inactive) FBM->twoOH CYP P450 (Oxidation) MC Felbamate Monocarbamate FBM->MC Esterase (Hydrolysis) Aldehyde 3-Carbamoyl-2-phenyl- propionaldehyde MC->Aldehyde Alcohol Dehydrogenase Atrop Atropaldehyde (Reactive Toxicity) Aldehyde->Atrop Spontaneous Elimination Conj Mercapturic Acid Conjugates Atrop->Conj Glutathione (GSH)

Caption: Felbamate metabolic pathways showing the divergence between stable hydroxy-metabolites and the reactive atropaldehyde lineage.

Chemical Properties & Target Analytes[2][3][4][5][6][7][8]

AnalyteStructure DescriptionMW ( g/mol )LogP (Approx)Polarity
Felbamate 2-phenyl-1,3-propanediol dicarbamate238.240.8Moderate
2-Hydroxyfelbamate (3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate254.24-0.5High
p-Hydroxyfelbamate 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate254.240.1High

Chromatographic Implication: The hydroxy metabolites are significantly more polar than Felbamate. In Reversed-Phase (RP) chromatography, they will elute before the parent drug. A gradient method is required to prevent the metabolites from eluting in the void volume while maintaining a reasonable retention time for the parent.

Sample Preparation Protocol

This protocol utilizes Protein Precipitation (PPT) for high throughput. For higher sensitivity (low pg/mL range), Liquid-Liquid Extraction (LLE) with Dichloromethane is recommended.

Reagents
  • Precipitation Solvent: Acetonitrile (LC-MS Grade) containing 0.1% Formic Acid.

  • Internal Standard (IS): Carisoprodol or Felbamate-d4 (1 µg/mL in Methanol).

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitate: Add 300 µL of cold Acetonitrile (1:3 sample:solvent ratio).

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.

SamplePrep Sample 100 µL Plasma Spike Add 10 µL IS (Carisoprodol/d4-FBM) Sample->Spike PPT Add 300 µL ACN (Protein Precipitation) Spike->PPT Vortex Vortex 30s Centrifuge 14k x g PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject to LC-MS/MS Supernatant->Inject

Caption: Streamlined Protein Precipitation workflow for Felbamate extraction.

Method 1: LC-MS/MS Protocol (Recommended)

This method provides the specificity needed to distinguish 2-hydroxyfelbamate from its isomers and the sensitivity for pharmacokinetic profiling.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge Phenyl or Agilent Poroshell 120 EC-C18).

    • Why Phenyl-Hexyl? It offers superior selectivity for aromatic compounds like felbamate and its isomers compared to standard C18, aiding in the separation of the positional hydroxy isomers.

  • Dimensions: 50 mm x 2.1 mm, 2.5 µm or 1.7 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Mobile Phase
  • Mobile Phase A: Water + 2 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile for better resolution of the hydroxy isomers.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Initial Hold (Trapping polar metabolites)
0.5010End Initial Hold
4.0090Linear Ramp (Elute Parent)
5.0090Wash
5.1010Re-equilibration
7.0010End of Run
Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Felbamate 239.1117.12520Quantifier
239.1118.12515Qualifier
2-Hydroxyfelbamate 255.1117.12822Quantifier
255.1237.12810Qualifier (-H2O)
Carisoprodol (IS) 261.2176.23018Quantifier

Expert Insight: The transition 239->117 for Felbamate corresponds to the cleavage of the carbamate groups leaving the phenyl-propyl backbone. 2-Hydroxyfelbamate (m/z 255) often shares the 117 fragment if the hydroxy group is lost or if the backbone fragments similarly, but the 255->237 transition (water loss) is also characteristic of the alcohol group.

Method 2: HPLC-UV Protocol (QC & Routine Monitoring)

Suitable for therapeutic drug monitoring (TDM) where MS is unavailable.

  • Column: C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (20 mM, pH 6.9) : Acetonitrile : Methanol (64 : 18 : 18 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Felbamate has weak absorbance; low wavelength is required).

  • Retention Times (Approx):

    • 2-Hydroxyfelbamate: ~3.5 min

    • Felbamate: ~6.5 min

  • LOD: ~0.5 µg/mL (sufficient for TDM, as therapeutic levels are 20-100 µg/mL).

Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity: 0.1 – 100 µg/mL (LC-MS); 2 – 200 µg/mL (HPLC-UV).

  • Accuracy/Precision: Within ±15% (±20% at LLOQ).

  • Recovery: >85% for PPT method.

Expert Troubleshooting Tips
  • Peak Tailing: Felbamate can tail on older silica columns. Ensure the column is end-capped. For LC-MS, adding ammonium acetate helps peak shape.

  • Separation of Isomers: If 2-hydroxy and p-hydroxy metabolites co-elute, lower the initial organic % in the gradient (e.g., start at 5% B) or switch to a Phenyl-Hexyl column which discriminates based on the position of the -OH group on the ring/chain.

  • Carryover: Felbamate is relatively sticky. Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

References

  • Metabolic Pathway & Toxicity: Thompson, C. D., et al. (1996). Metabolism of felbamate to 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal (atropaldehyde): Characterization of reaction products and mechanisms of toxicity. Chemical Research in Toxicology.

  • LC-MS/MS Method Development: Mishra, M., et al. (2010).[4] Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma.[5][4] Journal of Chromatography B.

  • HPLC-UV Methodology: Tang, P., et al. (2008). A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. Journal of Analytical Toxicology.[6]

  • Pharmacokinetics & Metabolites: FDA Label Information. Felbamate (Felbatol) Prescribing Information.

Sources

Application Note: 2-Hydroxyfelbamate in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Hydroxyfelbamate , a specific metabolite of the antiepileptic drug Felbamate, as a critical research tool in neuropharmacology. While pharmacologically inactive as an anticonvulsant, it serves as a vital biomarker for distinguishing metabolic safety pathways from toxicity mechanisms.[1][2]

Role: Metabolic Probe, Negative Control, and Bioanalytical Standard CAS: 109482-32-8 | MW: 254.24 g/mol | Formula: C₁₁H₁₄N₂O₅[2]

Part 1: Executive Summary & Scientific Rationale

In neuropharmacology drug development, 2-Hydroxyfelbamate represents a classic "inactive metabolite" that is paradoxically essential for safety profiling.[1][2] Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent anticonvulsant limited by severe idiosyncratic toxicity (aplastic anemia, hepatotoxicity).[2]

The toxicity is driven by the formation of Atropaldehyde (2-phenylpropenal), a reactive electrophile. 2-Hydroxyfelbamate is formed via a competing, non-toxic hydroxylation pathway mediated by CYP2E1 and CYP3A4. Therefore, in research settings, 2-Hydroxyfelbamate is not a therapeutic candidate but a quantitative marker for metabolic shunting .

Core Research Applications
  • Metabolic Safety Profiling: Quantifying the ratio of 2-Hydroxyfelbamate (Safe) vs. Atropaldehyde conjugates (Toxic) to screen next-generation carbamates.[1][2]

  • Negative Control in Receptor Assays: Verifying the pharmacophore specificity of Felbamate at NMDA (NR2B) and GABA receptors.[1][2]

  • Bioanalytical Standards: Calibrating LC-MS/MS assays for pharmacokinetic (PK) monitoring.

Part 2: Chemical & Pharmacological Profile[1][2][3][4][5][6]

FeatureSpecificationResearch Implication
Chemical Name 2-hydroxy-2-phenyl-1,3-propanediyl dicarbamateHydroxylation occurs at the benzylic carbon (C2).[2]
Solubility DMSO (>100 mg/mL), Ethanol (Moderate), Water (Low)Use DMSO for stock solutions; dilute into aqueous buffer <1% DMSO.[1]
Stability Stable in plasma; susceptible to hydrolysis at pH > 9Maintain neutral pH during extraction; avoid alkaline hydrolysis.[1][2]
Receptor Activity Inactive (NMDA, GABA, Na+ channels)Ideal negative control to validate Felbamate binding sites.[1]

Part 3: Metabolic Pathway Mapping (The "Safe" vs. "Toxic" Switch)[1]

The most critical application of 2-Hydroxyfelbamate is in in vitro toxicology.[1][2] Researchers must map whether a new Felbamate analog favors the "Safe Hydroxylation" or the "Toxic Oxidation" pathway.[1][2]

Visualization: The Bifurcated Metabolic Fate

The following diagram illustrates the competitive metabolism. Research aims to maximize the left branch (2-Hydroxyfelbamate) and minimize the right branch (Atropaldehyde).[1][2]

FelbamateMetabolism FBM Felbamate (Parent Drug) CYP CYP2E1 / CYP3A4 (Oxidation) FBM->CYP Hydrolase Carbamase / Esterase (Hydrolysis) FBM->Hydrolase TwoOH 2-Hydroxyfelbamate (Non-Toxic Metabolite) CYP->TwoOH Hydroxylation (C2) Diol 2-Phenyl-1,3-propanediol (Intermediate) Hydrolase->Diol Loss of Carbamate Excretion1 Renal Excretion (Safe) TwoOH->Excretion1 ADH Alcohol Dehydrogenase Diol->ADH Atrop Atropaldehyde (2-phenylpropenal) REACTIVE TOXIN ADH->Atrop Oxidation Adducts Protein/DNA Adducts (Hepatotoxicity/Aplastic Anemia) Atrop->Adducts Covalent Binding GSH Glutathione Conjugate (Detoxified) Atrop->GSH + GSH (Rescue)

Caption: Competitive metabolic pathways of Felbamate. 2-Hydroxyfelbamate represents the stable, non-toxic detoxification route, contrasting with the reactive Atropaldehyde pathway.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification in Plasma/Tissue

Purpose: To quantify 2-Hydroxyfelbamate levels as a measure of CYP2E1 activity or compliance.[1][2]

1. Sample Preparation (Protein Precipitation):

  • Matrix: Rat plasma or Brain homogenate (1:3 w/v in PBS).[1][2]

  • Internal Standard (IS): Carisoprodol or Felbamate-d4 (10 µL of 100 ng/mL).[1][2]

  • Step 1: Aliquot 50 µL sample + 10 µL IS.

  • Step 2: Add 200 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Step 3: Vortex vigorously for 2 mins; Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Step 4: Transfer supernatant to autosampler vial.

2. LC-MS/MS Parameters:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Agilent 6400 series).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) → 5% B (4.1 min).

  • Flow Rate: 0.4 mL/min.[1][2]

3. Mass Transitions (MRM Mode):

Analyte Polarity Precursor (Q1) Product (Q3) Collision Energy (eV) Note
Felbamate ESI (+) 239.1 117.1 20 Loss of carbamates
2-Hydroxyfelbamate ESI (+) 255.1 117.1 22 [M+H]⁺ to phenyl fragment

| 2-Hydroxyfelbamate | ESI (+) | 255.1 | 237.1 | 15 | Loss of H₂O (Qualifier) |[2]

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To determine if a new analog is metabolized via the "safe" 2-hydroxy pathway.[1][2]

  • Incubation System:

    • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Procedure:

    • Pre-incubate microsomes + Test Compound (10 µM) for 5 mins at 37°C.

    • Initiate with NADPH.[1][2]

    • Sample at 0, 15, 30, 60 mins.

    • Quench with ACN (containing IS).[1][2]

  • Analysis:

    • Quantify formation of 2-Hydroxyfelbamate (using Protocol A).

    • Interpretation: High formation rate of 2-Hydroxyfelbamate correlates with reduced risk of atropaldehyde formation, assuming total clearance is accounted for.[1][2]

Protocol C: Receptor Selectivity (Negative Control)

Purpose: To validate that observed neuroprotective effects are due to the parent drug, not the metabolite.[1]

  • Assay: [³H]MK-801 binding (NMDA channel) or [³H]Glycine binding (Glycine site).[1][2]

  • Method:

    • Prepare membranes from rat forebrain.[1][2]

    • Incubate with radioligand + Felbamate (10 µM - 1 mM) vs. 2-Hydroxyfelbamate (10 µM - 1 mM).[1][2]

    • Expected Result:

      • Felbamate: Dose-dependent displacement (IC₅₀ ≈ 100-300 µM at glycine site).[1][2]

      • 2-Hydroxyfelbamate: No significant displacement (>1 mM).[1][2]

    • Note: If 2-Hydroxyfelbamate shows activity, check for contamination with parent drug.[1][2]

Part 5: Workflow Visualization

ResearchWorkflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Safety cluster_2 Phase 3: Mechanism Validation Syn Synthesis of Felbamate Analog QC Purity Check (Ensure <0.1% 2-OH-FBM) Syn->QC Micro Microsomal Incubation (+ NADPH) QC->Micro Recep NMDA/GABA Assay QC->Recep Anal LC-MS/MS Analysis Micro->Anal Ratio Calculate Ratio: 2-OH-FBM / Atropaldehyde Anal->Ratio Control Apply 2-OH-FBM (Negative Control) Control->Recep Validate Specificity

Caption: Integrated workflow for using 2-Hydroxyfelbamate in drug development, from quality control to safety screening and mechanistic validation.

References

  • Dieckhaus, C. M., et al. (2002).[1][2] "Metabolism of felbamate by human liver microsomes and cDNA-expressed cytochrome P450s: role of CYP2E1 and CYP3A4."[1][2] Drug Metabolism and Disposition, 30(11), 1299-1305.[1] Link

  • Thompson, C. D., et al. (1996).[1][2] "Fluorometric determination of atropaldehyde, a toxic metabolite of felbamate, in biological samples." Chemical Research in Toxicology, 9(8), 1225-1229.[1] Link

  • Rho, J. M., et al. (1994).[1][2] "Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors."[2] Annals of Neurology, 35(2), 229-234.[1] Link[1]

  • Rolat, P., et al. (2010).[1][2] "Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues." Journal of Chromatography B, 878(28), 2817-2821.[1] Link

  • PubChem. (n.d.).[1][2] "2-Hydroxyfelbamate Compound Summary." National Center for Biotechnology Information.[1][2]Link[1]

Sources

Application Note: Metabolic Stability and Reactive Metabolite Assessment of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The assessment of 2-Hydroxyfelbamate (2-OH-FBM) presents a unique challenge in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Unlike stable metabolites that require enzymatic catalysis for clearance, 2-OH-FBM is a chemically unstable intermediate. It undergoes spontaneous decomposition to form Atropaldehyde (2-phenylpropenal) , a highly reactive


-unsaturated aldehyde implicated in the idiosyncratic hepatotoxicity and aplastic anemia associated with Felbamate therapy.

Standard metabolic stability protocols (e.g., microsomal intrinsic clearance) are insufficient because they fail to distinguish between enzymatic metabolism and spontaneous chemical degradation (hydrolysis/elimination). This guide provides a specialized experimental design to:

  • Quantify the chemical stability of 2-OH-FBM in physiological buffers.

  • Assess reactive metabolite formation using Glutathione (GSH) trapping.[1][2][3][4]

  • Differentiate CYP-mediated clearance from background chemical instability.

Mechanistic Background

Understanding the degradation pathway is prerequisite to experimental design. 2-OH-FBM exists in equilibrium with its cyclic tautomer (CCMF). Under physiological pH and temperature, it eliminates a carbamate group to generate Atropaldehyde.

Figure 1: The Felbamate Bioactivation Pathway

FelbamatePathway FBM Felbamate (Parent) CYP CYP2E1 (Oxidation) FBM->CYP OH_FBM 2-Hydroxyfelbamate (Unstable Intermediate) CYP->OH_FBM CCMF Cyclic Tautomer (CCMF) OH_FBM->CCMF Equilibrium ATROP Atropaldehyde (Reactive Toxin) OH_FBM->ATROP Spontaneous Elimination (-Carbamate) ADDUCT GSH-Adduct (Detoxified) ATROP->ADDUCT + GSH (Trapping) TOX Protein Adducts (Toxicity) ATROP->TOX + Cellular Proteins GSH Glutathione (Trapping Agent)

Caption: The bioactivation pathway of Felbamate. Note that the conversion of 2-Hydroxyfelbamate to Atropaldehyde is the critical instability step targeted in this protocol.

Experimental Design Strategy

To accurately characterize 2-OH-FBM, we must run parallel assays. A standard microsomal incubation will yield a composite rate of loss (


) containing both enzymatic (

) and chemical (

) components.


The "Triad" Approach:
  • Assay A (Chemical Stability): Buffer only (PBS pH 7.4) at 37°C. Determines

    
    .
    
  • Assay B (Metabolic Stability): Human Liver Microsomes (HLM) + NADPH. Determines total

    
    .
    
  • Assay C (Trapping): HLM + NADPH + GSH. Confirms identity of the reactive species via mass spectrometry.[1][2][3][4]

Detailed Protocols

Protocol A: Chemical Stability (Spontaneous Degradation)

Objective: Determine the half-life (


) of 2-OH-FBM driven purely by pH and temperature.

Materials:

  • Test Compound: 2-Hydroxyfelbamate (synthesized standard).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (IS): Felbamate-d4 or Carbamazepine.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Pre-warm PBS to 37°C in a shaking water bath.

  • Initiation: Spike 2-OH-FBM into PBS to a final concentration of 1 µM (ensure <0.1% DMSO final).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Quenching Solution containing IS.

  • Processing: Vortex (1 min), Centrifuge (4000g, 15 min, 4°C). Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope is 

.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Confirm that the degradation product is an electrophile (Atropaldehyde) by trapping it with Glutathione.

Materials:

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Trapping Agent: L-Glutathione (reduced), 100 mM stock in water.

Workflow:

StepActionCritical Note
1. Mix Prepare incubation mix: PBS (pH 7.4) + HLM (1.0 mg/mL final) + GSH (5 mM final).High HLM/GSH conc. maximizes adduct formation.
2. Spike Add 2-OH-FBM (10 µM final). Pre-incubate 5 min at 37°C.Higher substrate conc. aids detection of minor adducts.
3. Start Initiate with NADPH (1 mM final). Control: Run parallel samples without NADPH.-NADPH control proves if degradation is CYP-dependent or purely chemical.
4. Incubate Incubate for 60 minutes at 37°C.
5. Stop Quench with equal volume ice-cold ACN (0.1% Formic Acid).
6. Analyze Centrifuge and analyze supernatant via LC-MS/MS (GSH-scan mode).

Analytical Methodology (LC-MS/MS)[2][3][4][5]

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 50 mm). Why? High retention needed for polar GSH adducts.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Settings:

  • Quantification (2-OH-FBM):

    • Ionization: ESI Positive.

    • MRM: Optimize for parent

      
      .
      
    • Note: Look for water loss transitions (

      
      ) or carbamate loss (
      
      
      
      ).
  • GSH Adduct Discovery (Neutral Loss Scan):

    • Target: Atropaldehyde-GSH Adduct.

    • Theoretical Mass: Atropaldehyde (132.16) + GSH (307.32) = 439.48 Da .

    • Scan Mode: Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of

      
       272 (GSH fragment).
      
    • Trigger: Set Information Dependent Acquisition (IDA) to trigger MS/MS product ion scan upon detecting the neutral loss.

Figure 2: Analytical Workflow Logic

Workflow cluster_MS LC-MS/MS Analysis Sample Incubation Sample (HLM + GSH + 2-OH-FBM) Quench Protein Precipitation (ACN + Formic Acid) Sample->Quench Centrifuge Centrifugation 4000g, 15 min Quench->Centrifuge MRM MRM Mode Quantify 2-OH-FBM Decay Centrifuge->MRM Aliquot 1 NL_Scan Neutral Loss Scan (129 Da) Detect GSH Adducts Centrifuge->NL_Scan Aliquot 2

Caption: Dual-stream analytical workflow for simultaneous quantification of stability and qualitative identification of reactive metabolites.

Data Interpretation & Validation

Calculating Intrinsic Clearance

If the degradation is significantly faster in HLM (+NADPH) than in Buffer, calculate the enzymatic intrinsic clearance (


):
  • Calculate

    
     from HLM slope.
    
  • Calculate

    
     from Buffer slope.
    
  • 
    .
    
  • 
    .
    
Interpretation Guide
ObservationConclusion
High degradation in Buffer Compound is chemically unstable.[3] Toxicity may be driven by spontaneous breakdown (Atropaldehyde formation).[5]
Degradation HLM (+NADPH) >> Buffer CYP enzymes actively metabolize 2-OH-FBM.
GSH Adduct (m/z 440) Detected POSITIVE for reactive metabolite formation. Confirms Atropaldehyde pathway.[5]
GSH Adduct in (-NADPH) sample Confirms spontaneous generation of reactive metabolite (no enzyme needed).

References

  • Dieckhaus, C. M., et al. (2002). "Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions." Drug Metabolism and Disposition.

  • Thompson, C. D., et al. (1996). "Metabolism and cytotoxicity of felbamate in isolated rat hepatocytes." Chemical Research in Toxicology.

  • Roller, S., et al. (2002). "Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro." Biochemical Pharmacology.

  • Argoti, D., et al. (2005). "LC-MS/MS based detection and characterization of covalent glutathione modifications." Methods in Molecular Biology.

  • FDA Center for Drug Evaluation and Research. (2018). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry."

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyfelbamate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-Hydroxyfelbamate (specifically identified as the metabolite 2-phenyl-1,2,3-propanetriol 1,3-dicarbamate , distinct from p-hydroxyfelbamate or the monocarbamate derivative).

This guide focuses on the critical challenge of selectively carbamoylating the primary alcohols while preserving the tertiary benzylic hydroxyl group, a common bottleneck in synthesizing this reference standard.

Core Synthesis Strategy & Mechanistic Insight

The synthesis of 2-Hydroxyfelbamate typically proceeds via the carbamoylation of the precursor 2-phenyl-1,2,3-propanetriol (2-phenylglycerol).

The Central Problem: The precursor contains three hydroxyl groups:

  • Two Primary Alcohols (C1, C3): The target sites for carbamoylation.[1]

  • One Tertiary Benzylic Alcohol (C2): The site that must remain unreacted.[1]

Yield Killers:

  • Over-reaction: Formation of the tricarbamate (reaction at C2).[1]

  • Elimination: Acid-catalyzed dehydration of the tertiary benzylic alcohol to form an alkene (2-phenylpropenyl derivatives), often caused by aggressive reagents like Chlorosulfonyl Isocyanate (CSI).[1]

  • Incomplete Reaction: Formation of monocarbamates due to steric hindrance or insufficient reagent.[1]

Recommended Pathway: Mild Nucleophilic Addition

Unlike the industrial synthesis of Felbamate (which often uses CSI), the synthesis of the 2-hydroxy metabolite requires milder conditions to protect the tertiary alcohol. We recommend the Sodium Cyanate / Trifluoroacetic Acid (NaOCN/TFA) method or the lo-temp CSI method with strict pH control.[1]

Experimental Workflow & Logic Visualization

The following diagram illustrates the competing pathways and the "Sweet Spot" for maximizing yield.

G Start Precursor: 2-Phenyl-1,2,3-propanetriol Path_Acid Pathway A: Strong Acid/CSI (High Risk) Start->Path_Acid Fast Kinetics Path_Mild Pathway B: NaOCN/TFA or Low-Temp CSI (-30°C) Start->Path_Mild Controlled Kinetics Side_Elim Impurity 1: Alkene (Elimination Product) Path_Acid->Side_Elim Dehydration of 3° OH Inter_Mono Intermediate: Monocarbamate Path_Mild->Inter_Mono Target TARGET: 2-Hydroxyfelbamate (1,3-Dicarbamate) Inter_Mono->Target Stoichiometry Control Side_Tri Impurity 2: Tricarbamate Inter_Mono->Side_Tri Excess Reagent/Heat Target->Side_Tri Over-reaction

Figure 1: Reaction pathway analysis showing the critical divergence between the target dicarbamate and common impurities (Alkene/Tricarbamate).

Troubleshooting Guide (Q&A)

Category A: Low Yield & Byproduct Formation

Q1: I am using Chlorosulfonyl Isocyanate (CSI) and getting a low yield with a significant "styrene-like" impurity. What is happening? Diagnosis: You are likely causing acid-catalyzed dehydration .[1] Mechanism: The tertiary benzylic hydroxyl at C2 is extremely prone to elimination to form a double bond (conjugated with the phenyl ring), especially in the presence of the strong acid generated by CSI hydrolysis or high temperatures. Solution:

  • Switch Reagents: Move to Sodium Cyanate (NaOCN) and Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] This generates isocyanic acid in situ under milder conditions.[1]

  • Temperature Control: If you must use CSI, lower the temperature to -30°C to -40°C during addition.

  • Quench Buffer: Quench the reaction with a buffered solution (e.g., Sodium Bicarbonate) rather than water to neutralize acid immediately and prevent elimination during workup.[1]

Q2: My LC-MS shows a mass corresponding to the Tricarbamate (M+43). How do I stop the reaction at the Dicarbamate stage? Diagnosis: Loss of selectivity due to excess reagent or extended reaction time.[1] Solution:

  • Stoichiometry: Use exactly 2.05 to 2.1 equivalents of the isocyanate source.[1] Do not use a large excess "just to be safe."[1]

  • Monitoring: Monitor the reaction by HPLC every 15 minutes after the first hour. Stop the reaction immediately when the Monocarbamate < 5%.[1]

  • Steric Exploitation: The C2 hydroxyl is sterically hindered.[1] Perform the reaction at 0°C . The kinetic difference between the primary (C1/C3) and tertiary (C2) alcohols is maximized at lower temperatures.[1]

Category B: Solubility & Workup

Q3: The product is oiling out or crashing out as a gum during the quench. How do I recover it efficiently? Diagnosis: 2-Hydroxyfelbamate is more polar than Felbamate due to the extra hydroxyl group.[1] Solution:

  • Solvent System: Avoid non-polar solvents like Hexane for precipitation.[1] Use Ethyl Acetate/DCM for extraction.[1]

  • Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction.[1] The triol-derived carbamate has high water solubility; you are likely losing product to the aqueous phase.[1]

  • Recrystallization: Recrystallize from a mixture of Isopropanol/Water (90:10) rather than Methanol/Water to improve crystal formation over gumming.

Optimized Protocol: Modified Carbamoylation

This protocol is designed for the synthesis of the metabolite standard, prioritizing purity over raw throughput.

Reagents:

  • Substrate: 2-Phenyl-1,2,3-propanetriol (1.0 eq)

  • Reagent: Sodium Cyanate (2.5 eq)[1]

  • Acid: Trifluoroacetic Acid (2.6 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-phenyl-1,2,3-propanetriol in DCM (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Sodium Cyanate (solid) in one portion. The suspension will be heterogeneous.

  • Acid Activation: Add TFA dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C. The slow addition generates isocyanic acid (HNCO) at a controlled rate.[1]

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (20-25°C) for 1 hour.

    • Checkpoint: Check HPLC.[1] If Monocarbamate > 10%, add 0.2 eq NaOCN/TFA and stir for 30 mins.

  • Quench: Pour reaction mixture slowly into a saturated NaHCO₃ solution (keep pH > 7 to avoid acid hydrolysis).

  • Extraction: Extract with Ethyl Acetate (3x). Combine organics and wash with Brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. If the product is an oil, triturate with cold Diethyl Ether to induce crystallization.[1]

Data Summary: Yield Comparison

ParameterStandard CSI Method (Industrial Felbamate)Optimized NaOCN Method (2-OH Metabolite)
Reagent Chlorosulfonyl IsocyanateSodium Cyanate / TFA
Temperature 0°C to 25°C0°C (Strict)
Major Impurity Alkene (Elimination)Monocarbamate
Yield (Typical) 35 - 45%65 - 75%
Selectivity Low (Attacks 3° OH)High (Prefers 1° OH)

References

  • Felbamate Structure & Metabolites

    • PubChem Compound Summary for CID 3331, Felbamate.[1] National Center for Biotechnology Information (2025).[1] Retrieved from [Link].[1]

    • Note: Confirms the existence of 2-hydroxy and p-hydroxy metabolites and the core dicarbam
  • Carbamoylation Methodology

    • Carbamate synthesis by carbamoylation.[1][2] Organic Chemistry Portal.[1] Retrieved from [Link].

    • Relevance: Reviews mild carbamoylation methods avoiding isocyanates, supporting the NaOCN/TFA route for sensitive substr
  • Synthesis of Felbamate Analogs

    • Choi, Y., et al. (1994).[1] Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.[1][3][4] WO Patent 94/06737.[1][4]

    • Relevance: Describes the base CSI method and the risks of elimin
  • Deuterated Standards (Verification of Target): Relevance: Confirms the commercial existence of the specific 2-hydroxy metabolite as a reference standard.

Sources

Technical Support Center: Overcoming Challenges in 2-Hydroxyfelbamate Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxyfelbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of 2-Hydroxyfelbamate. As a key metabolite of the anticonvulsant drug Felbamate, achieving high purity of 2-Hydroxyfelbamate is critical for accurate analytical research and metabolic studies.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in scientific principles to ensure the integrity of your experimental outcomes.

Introduction to 2-Hydroxyfelbamate and Its Isolation

2-Hydroxyfelbamate, chemically known as (3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate, is a metabolite of Felbamate.[3] Its structure includes a tertiary alcohol and two carbamate functional groups, which contribute to its polarity and specific solubility characteristics. The isolation of this compound, particularly from complex reaction mixtures or biological matrices, presents several challenges. These can range from co-crystallization with impurities to difficulties in achieving the desired crystalline form. Understanding the physicochemical properties of 2-Hydroxyfelbamate is the first step in developing a robust isolation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during 2-Hydroxyfelbamate isolation?

A1: The most common impurities often originate from the synthesis of the parent drug, Felbamate, or as byproducts of the hydroxylation reaction. These can include:

  • Unreacted Starting Materials: Such as 2-phenyl-1,3-propanediol.[4]

  • Felbamate: The parent drug from which 2-Hydroxyfelbamate is derived.

  • Side-Reaction Products: Dimer impurities and other related substances can form under certain reaction conditions.[4][5] For instance, 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate is a known dimer impurity of Felbamate.[4]

  • Degradation Products: Carbamate moieties can be susceptible to hydrolysis under acidic or basic conditions.

Q2: My 2-Hydroxyfelbamate is not crystallizing. What could be the issue?

A2: Failure to crystallize is a frequent challenge and can be attributed to several factors:

  • Supersaturation Not Reached: The concentration of 2-Hydroxyfelbamate in your solvent may be too low.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[6][7]

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent, preventing the compound from precipitating.[8]

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of oils or amorphous solids instead of crystals.[9]

Q3: I've obtained crystals, but they are of poor quality (e.g., needles, plates, or an amorphous solid). How can I improve the crystal quality?

A3: Crystal morphology is highly dependent on the crystallization conditions. To improve crystal quality:

  • Optimize the Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[7]

  • Solvent System Selection: Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[10]

  • Agitation: The level of stirring can influence crystal size and shape.[7]

  • Seeding: Introducing a small seed crystal of pure 2-Hydroxyfelbamate can promote the growth of desired crystals.[9]

Q4: What analytical techniques are best suited for assessing the purity of my isolated 2-Hydroxyfelbamate?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for quantifying Felbamate and its metabolites.[11][12] A well-developed HPLC method can separate 2-Hydroxyfelbamate from its potential impurities.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides structural information about the impurities, aiding in their identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the isolated compound and identifying any residual solvents or impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., hydroxyl, carbamate).[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the isolation of 2-Hydroxyfelbamate.

Problem 1: Low Yield of Isolated Product
Potential Cause Underlying Science Suggested Solution
Incomplete Precipitation/Crystallization The concentration of 2-Hydroxyfelbamate in the mother liquor remains high, indicating that the solution is not sufficiently supersaturated under the chosen conditions.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.[9] 2. Add an Anti-Solvent: If using a single solvent, slowly add a miscible solvent in which 2-Hydroxyfelbamate is insoluble to induce precipitation.[10] 3. Lower the Temperature: Cool the solution further, but do so slowly to avoid oiling out.
Product Loss During Transfers/Filtration The product may adhere to glassware or pass through the filter paper if the crystals are too fine.1. Thorough Rinsing: Rinse all glassware with a small amount of the cold mother liquor or the anti-solvent to recover any adhered product. 2. Use Appropriate Filter Media: Select a filter paper with a pore size suitable for the expected crystal size.
Co-precipitation with Soluble Impurities Impurities that are soluble in the crystallization solvent may precipitate out along with the product, reducing the overall purity and potentially the yield of the desired compound.1. Solvent Screening: Experiment with different crystallization solvents to find one that maximizes the solubility of impurities while minimizing the solubility of 2-Hydroxyfelbamate at low temperatures. 2. Hot Filtration: If impurities are insoluble at high temperatures, perform a hot filtration of the saturated solution before cooling.[10]
Problem 2: Product "Oils Out" Instead of Crystallizing
Potential Cause Underlying Science Suggested Solution
Solution is Too Concentrated or Cooled Too Quickly When a highly concentrated solution is cooled rapidly, the molecules may not have enough time to orient themselves into a crystal lattice, leading to the formation of a metastable oil.[9]1. Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to slightly dilute the solution.[9] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Insulating the flask can help slow the cooling process.[9]
Presence of "Greasy" Impurities Certain impurities can interfere with the crystallization process and promote the formation of an oil.1. Pre-purification: Consider a preliminary purification step, such as column chromatography, to remove these impurities before attempting crystallization. 2. Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution can sometimes adsorb impurities. Perform a hot filtration to remove the charcoal before cooling.
Problem 3: Isolated Product has Low Purity
Potential Cause Underlying Science Suggested Solution
Inclusion of Mother Liquor in the Crystal Cake Residual solvent containing dissolved impurities can be trapped within the filtered crystals.1. Efficient Washing: Wash the crystal cake on the filter with a small amount of fresh, cold crystallization solvent or anti-solvent. 2. Thorough Drying: Ensure the crystals are completely dry to remove any residual solvent. Vacuum drying is often effective.
Co-crystallization of Impurities Impurities with similar structures or properties to 2-Hydroxyfelbamate may be incorporated into the crystal lattice.[6]1. Recrystallization: Perform one or more recrystallization steps. With each successive recrystallization, the purity of the product should increase. 2. Alternative Purification Method: If recrystallization is ineffective, consider other purification techniques such as flash column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxyfelbamate

This protocol provides a general guideline for the recrystallization of 2-Hydroxyfelbamate. The choice of solvent will depend on the specific impurities present. A good starting point is a mixture of a polar protic solvent (e.g., ethanol, methanol) and a non-polar co-solvent (e.g., water, heptane).

Materials:

  • Crude 2-Hydroxyfelbamate

  • Crystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 2-Hydroxyfelbamate in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]

  • Induce Crystallization:

    • Single Solvent Method: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[9]

    • Two-Solvent Method: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution, then allow it to cool slowly.[10]

  • Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal growth. This can take several hours to overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for 2-Hydroxyfelbamate Isolation

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation cluster_3 Verification Low_Yield Low Yield Incomplete_Precipitation Incomplete Precipitation? Low_Yield->Incomplete_Precipitation Oiling_Out Product Oils Out Too_Concentrated Too Concentrated / Rapid Cooling? Oiling_Out->Too_Concentrated Low_Purity Low Purity Co_Crystallization Co-crystallization? Low_Purity->Co_Crystallization Concentrate_or_Add_Antisolvent Concentrate Solution or Add Anti-solvent Incomplete_Precipitation->Concentrate_or_Add_Antisolvent Yes Re-dissolve_and_Slow_Cool Re-dissolve, Dilute, and Cool Slowly Too_Concentrated->Re-dissolve_and_Slow_Cool Yes Recrystallize_or_Chromatograph Recrystallize or Use Chromatography Co_Crystallization->Recrystallize_or_Chromatograph Yes Purity_Check Check Purity (HPLC, NMR) Concentrate_or_Add_Antisolvent->Purity_Check Re-dissolve_and_Slow_Cool->Purity_Check Recrystallize_or_Chromatograph->Purity_Check Purity_Check->Low_Purity Not Met

Caption: A workflow diagram for troubleshooting common issues in 2-Hydroxyfelbamate isolation.

References

  • Veeprho. (n.d.). 2-Hydroxy Felbamate-D4 | CAS 1346602-71-8.
  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes.
  • Benchchem. (n.d.). 2-Hydroxy Felbamate-d4.
  • Google Patents. (n.d.). CN1092759A - The method for preparing felbamate and its intermediate.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance.
  • Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Google Patents. (n.d.). US7884227B2 - Felbamate with improved bulk density.
  • Veeprho. (n.d.). Felbamate Impurities and Related Compound.
  • University of Sherbrooke. (n.d.). Guide for crystallization.
  • National Center for Biotechnology Information. (n.d.). Felbamate | C11H14N2O4 | CID 3331. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyfelbamate | C11H14N2O5 | CID 10400039. PubChem.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Google Patents. (n.d.). WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.
  • ScienceDirect. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
  • PubMed. (n.d.). An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography.
  • ResearchGate. (2025, September 3). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • National Center for Biotechnology Information. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC.
  • International Journal of Research and Analytical Reviews. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
  • MDPI. (n.d.). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • UreaKnowHow. (2025, September 30). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A.
  • MDPI. (n.d.). Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L. Root Ecotypes.
  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • ResearchGate. (n.d.). Polarity-extended chromatographic separations: a novel view on trace organic compounds in environmental samples.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Hydroxyfelbamate in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxyfelbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to poor peak shape for this analyte. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting efforts.

Understanding 2-Hydroxyfelbamate and Its Chromatographic Challenges

2-Hydroxyfelbamate is a primary metabolite of the anti-epileptic drug Felbamate.[1] Structurally, it is a carbamate ester, a tertiary alcohol, and a member of the benzyl alcohol family.[2] These functional groups, particularly the hydroxyl and carbamate moieties, can contribute to secondary interactions with the stationary phase, leading to peak asymmetry.

PropertyValueSource
Molecular Formula C11H14N2O5[2]
Molecular Weight 254.24 g/mol [2]
Description Carbamate ester, tertiary alcohol, benzyl alcohol[2]

A common challenge in the reversed-phase HPLC of polar and ionizable compounds like 2-Hydroxyfelbamate is achieving a symmetrical peak shape. Poor peak shape, manifesting as tailing or fronting, can compromise resolution, accuracy, and precision of quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter with the peak shape of 2-Hydroxyfelbamate.

Q1: My 2-Hydroxyfelbamate peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue and often points to secondary interactions between the analyte and the stationary phase.

In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, silica-based stationary phases, even when end-capped, have residual silanol groups (Si-OH) on their surface.[3] These silanol groups can be deprotonated and become negatively charged, especially at a mobile phase pH above 3.[3] If your analyte has basic functional groups, it can interact with these ionized silanols through ion-exchange, a secondary retention mechanism that leads to peak tailing. While 2-Hydroxyfelbamate is not strongly basic, the presence of polar functional groups can still lead to undesirable interactions with active sites on the column.

G

1. Mobile Phase pH Adjustment:

  • Rationale: The ionization state of both your analyte and the residual silanols is pH-dependent. At a low pH (typically below 3), silanol groups are protonated and less likely to interact with the analyte.

  • Protocol:

    • Prepare mobile phases with a pH of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., phosphate or formate).

    • Equilibrate the column with each mobile phase for at least 10-15 column volumes.

    • Inject your 2-Hydroxyfelbamate standard and observe the peak shape. A lower pH should generally reduce tailing.

2. Increase Buffer Concentration:

  • Rationale: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, reducing secondary interactions.[4][5] It also improves the robustness of the method by resisting small pH changes.

  • Protocol:

    • Start with a buffer concentration of 10-20 mM.

    • If tailing persists, incrementally increase the concentration to 50 mM.

    • Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.

3. Use of Mobile Phase Additives:

  • Rationale: Small amounts of additives can compete with the analyte for active sites on the stationary phase.

  • Protocol:

    • For acidic silanol interactions: Add a small amount of a competitive base like triethylamine (TEA) (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the acidic silanols, reducing their availability to interact with your analyte. Note: TEA can impact column lifetime and is not suitable for mass spectrometry.

4. Column Selection:

  • Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping techniques have fewer accessible silanol groups and are less prone to causing peak tailing.

  • Recommendation: Consider using a column specifically designed for polar analytes or one with a different stationary phase chemistry (e.g., embedded polar group).

5. Check for Extra-Column Volume and Hardware Issues:

  • Rationale: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening that may appear as peak tailing.[3] A partially blocked column frit can also distort peak shape.[6]

  • Protocol:

    • Ensure all fittings are secure and properly seated.

    • Use tubing with the smallest possible internal diameter and length.

    • If all peaks in your chromatogram are tailing, suspect a systemic issue like a blocked frit. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

Q2: My 2-Hydroxyfelbamate peak is fronting. What does this indicate and how can I resolve it?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still significantly impact your results.

Peak fronting is often a sign of column overload, where too much sample is injected onto the column. It can also be caused by poor solubility of the analyte in the mobile phase or a mismatch between the sample solvent and the mobile phase.

G

1. Reduce Sample Load:

  • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster than others, leading to a fronting peak.

  • Protocol:

    • Reduce the injection volume by half and observe the peak shape.

    • If fronting improves, continue to decrease the injection volume until a symmetrical peak is achieved.

    • Alternatively, dilute your sample and inject the original volume.

2. Match Sample Solvent to Mobile Phase:

  • Rationale: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.

  • Protocol:

    • Ideally, dissolve your 2-Hydroxyfelbamate standard in the mobile phase itself.

    • If this is not possible, use a solvent that is weaker than or as close in strength to the mobile phase as possible. For reversed-phase, this means a solvent with a higher aqueous content.

3. Check for Column Voids or Collapse:

  • Rationale: A physical deformation of the packed bed at the column inlet, known as a void, can cause peak distortion, including fronting.[3] This can happen due to pressure shocks or operating at a pH that is too high for the silica-based packing material.

  • Protocol:

    • If you suspect a column void, reversing the column for flushing (if permissible) may sometimes help.

    • However, a void often indicates that the column is compromised and may need to be replaced.

Q3: My peak shape for 2-Hydroxyfelbamate is inconsistent between runs. What could be the cause?

Inconsistent peak shape points to a lack of robustness in your method or a problem with your HPLC system.

1. Inadequate Column Equilibration:

  • Rationale: If you are running a gradient method, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time can lead to variable retention times and peak shapes.

  • Protocol:

    • Increase the column equilibration time between injections. A good starting point is 10-15 column volumes.

2. Mobile Phase Preparation:

  • Rationale: Inconsistent preparation of the mobile phase, especially the buffer and pH adjustment, can lead to variability in your chromatography.

  • Protocol:

    • Always use a calibrated pH meter.

    • Ensure all mobile phase components are fully dissolved and mixed.

    • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.

3. System Suitability Checks:

  • Rationale: Implementing system suitability tests at the beginning of each run will help you identify if the system is performing as expected.

  • Protocol:

    • Inject a standard solution of 2-Hydroxyfelbamate multiple times (e.g., n=5) and check the relative standard deviation (RSD) of the peak area, retention time, and tailing factor. Pre-defined acceptance criteria will tell you if the system is ready for sample analysis.

Summary of Key Troubleshooting Parameters

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (e.g., 2.5-3.5)
Low buffer concentrationIncrease buffer concentration (e.g., 20-50 mM)
Active columnUse a high-purity, well-end-capped column
Extra-column volumeMinimize tubing length and use appropriate fittings
Peak Fronting Column overloadReduce injection volume or sample concentration
Sample solvent mismatchDissolve sample in mobile phase or a weaker solvent
Column voidInspect and potentially replace the column
Inconsistent Peak Shape Insufficient equilibrationIncrease re-equilibration time between runs
Mobile phase variabilityEnsure consistent mobile phase preparation

By systematically addressing these potential issues, you can effectively troubleshoot and improve the peak shape of 2-Hydroxyfelbamate in your HPLC analysis, leading to more reliable and accurate results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10400039, 2-Hydroxyfelbamate. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (1995). Principles of medicinal chemistry. Williams & Wilkins.
  • Stoll, D. R. (2020, January 31). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America. Retrieved from [Link]

  • Lokhande, R., Mate, T., Ramteke, K., & Bhagwat, A. (2023). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. Research Journal of Pharmaceutical Dosage Forms and Technology, 15(3), 193-198.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3331, Felbamate. Retrieved from [Link]

Sources

addressing matrix effects in the bioanalysis of 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of 2-Hydroxyfelbamate Ticket ID: #2OH-FEL-001 Status: Open Subject: Mitigation of Matrix Effects in LC-MS/MS Workflows

Welcome to the Technical Support Center

You are likely here because your 2-Hydroxyfelbamate (2-OH-FBM) assay is failing to meet acceptance criteria. You may be seeing variable internal standard response, signal suppression at the Lower Limit of Quantification (LLOQ), or poor reproducibility between patient lots.

2-Hydroxyfelbamate is the primary polar metabolite of Felbamate. Its increased polarity (hydroxyl group addition) creates a specific bioanalytical challenge: it tends to co-elute with endogenous phospholipids and salts in standard Reversed-Phase (RP) chromatography, leading to severe ion suppression.

This guide is structured to troubleshoot these specific chemical behaviors.

Module 1: Diagnosis – Is it Matrix Effect?

User Question: "My calibration curve looks fine in solvent, but my QC samples in plasma have 40% lower signal. Is this matrix effect or poor recovery?"

Technical Response: You cannot distinguish between recovery loss and matrix effect (ME) by looking at final peak areas alone. You must isolate the ionization step. The definitive diagnostic tool is Post-Column Infusion (PCI) .

The Protocol (Self-Validation System):

  • Setup: Place a T-junction between your LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the T-junction. Infuse a constant solution of 2-Hydroxyfelbamate (at ~100 ng/mL) at 5–10 µL/min.

  • Injection: Inject a blank extracted plasma sample via the LC.

  • Analysis: Monitor the baseline. A flat line indicates no matrix effect. A "dip" or "valley" at the retention time of 2-OH-FBM indicates ion suppression.

Visualizing the Workflow:

PCI_Workflow cluster_LC LC System cluster_MS Detection LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing Point) Column->T_Junction Eluent + Matrix MS_Source ESI Source (Ionization) Detector Mass Spec (Signal Monitor) MS_Source->Detector Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Junction Analyte T_Junction->MS_Source

Figure 1: Post-Column Infusion setup.[1] Deviations in the constant baseline signal reveal the exact elution time of matrix interferents.

Module 2: Extraction Optimization – The Polarity Trap

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Should I switch to Liquid-Liquid Extraction (LLE)?"

Technical Response: Yes. Protein Precipitation (PPT) is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma assays.

Because 2-Hydroxyfelbamate is more polar than its parent (Felbamate), standard LLE solvents like Hexane will yield poor recovery. You must tune the solvent polarity.

Comparative Data: Extraction Efficiency vs. Matrix Cleanliness

Extraction MethodSolvent SystemRecovery (2-OH-FBM)Matrix Effect (ME)Verdict
PPT Acetonitrile (1:3)> 95%High Suppression (-40%)Not Recommended
LLE (Non-polar) Hexane / MTBE< 30%Low (< 5%)Poor Recovery
LLE (Polar Optimized) Ethyl Acetate / Dichloromethane (50:50) > 85% Low (< 10%) Recommended
SPE HLB (Hydrophilic-Lipophilic Balance)> 90%NegligibleGold Standard

Troubleshooting Protocol: If you lack SPE automation, use Salting-Out Assisted Liquid-Liquid Extraction (SALLE) :

  • Add 200 µL Plasma.

  • Add 50 µL Internal Standard.

  • Add high-concentration salt (e.g., Ammonium Acetate or NaCl) to saturate the aqueous phase.

  • Extract with Acetonitrile or Ethyl Acetate . The salt forces the water and organic phase to separate, driving the polar 2-OH-FBM into the organic layer while leaving salts behind.

Module 3: Chromatographic Resolution

User Question: "My analyte elutes at 0.8 minutes, right near the solvent front. How do I retain it better?"

Technical Response: 2-Hydroxyfelbamate is hydrophilic. On a standard C18 column, it elutes early, directly in the "void volume" where unretained salts and polar matrix components elute. This is the "kill zone" for ionization.

The Fix: You must shift the retention time (


) away from the void volume (

).
  • Column Selection:

    • Avoid: Traditional C18 (unless using 100% aqueous start).

    • Use: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or Phenyl-Hexyl phases. These interact with the hydroxyl group of the metabolite, increasing retention.

  • Mobile Phase Modification:

    • Use a gradient starting at 5% Organic (Methanol is preferred over ACN for polar selectivity) to focus the analyte at the column head.

Module 4: Internal Standard Strategy

User Question: "Can I use Felbamate-d4 as the internal standard for 2-Hydroxyfelbamate?"

Technical Response: Proceed with extreme caution. While Felbamate-d4 is an isotope-labeled IS (SIL-IS), it is the SIL of the parent, not the metabolite.

  • Risk: Felbamate is less polar than 2-Hydroxyfelbamate. They will have different retention times.[2]

  • Consequence: If a matrix suppression zone elutes at 1.5 min (where 2-OH-FBM is), but the IS elutes at 2.5 min, the IS will not experience the suppression. The ratio (Analyte/IS) will be artificially low, causing quantification errors.

Requirement: You must use 2-Hydroxyfelbamate-d4 (or -13C). If commercially unavailable, you must validate that the "Analog IS" (Felbamate-d4) co-elutes or tracks the matrix effect profile exactly during the PCI experiment (See Module 1).

Summary Decision Tree

Troubleshooting_Tree Start Start: Low Sensitivity / Variable Data PCI_Test Run Post-Column Infusion (PCI) Start->PCI_Test Result_Dip Is there a signal dip at Rt? PCI_Test->Result_Dip Matrix_Effect Cause: Matrix Effect Result_Dip->Matrix_Effect Yes Recovery_Issue Cause: Extraction/Injection Result_Dip->Recovery_Issue No (Flat Line) Action_Extract Switch Extraction: PPT -> LLE (Ethyl Acetate) or SPE (HLB) Matrix_Effect->Action_Extract Action_Column Modify Chromatography: Use Polar-Embedded Column Increase k' > 2 Matrix_Effect->Action_Column Check_Solubility Check_Solubility Recovery_Issue->Check_Solubility Check Solubility/Adsorption

Figure 2: Logical workflow for isolating the root cause of bioanalytical failure.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Levert, H., Odou, P., & Robert, H. (2002). LC determination of felbamate in human plasma.[3][4] Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline properties for Felbamate extraction).

Sources

Navigating the Nuances of 2-Hydroxyfelbamate Analysis: A Technical Support Guide for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the reproducibility of experimental results involving 2-Hydroxyfelbamate (2-HF). This guide is designed for researchers, scientists, and drug development professionals who are actively working with this primary metabolite of the anticonvulsant drug, felbamate. In the pursuit of robust and reliable data, understanding the intricacies of handling, analysis, and potential pitfalls associated with 2-HF is paramount. This resource, structured in a practical question-and-answer format, offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of 2-HF experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of 2-Hydroxyfelbamate, providing a foundational understanding for reproducible experimental design.

Q1: What is 2-Hydroxyfelbamate and why is its accurate measurement important?

Q2: Where can I obtain a reliable reference standard for 2-Hydroxyfelbamate?

A2: The availability of a high-purity, certified reference material (CRM) is fundamental for accurate and reproducible quantification. While sourcing can be a challenge, several reputable vendors specialize in pharmaceutical reference standards. It is recommended to source from suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and storage conditions. Companies such as Sigma-Aldrich and Cerilliant are known providers of a wide range of reference materials, including stable isotope-labeled internal standards which are invaluable for mass spectrometry-based quantification.[3]

Q3: What are the recommended storage conditions for 2-Hydroxyfelbamate stock solutions and biological samples?

A3: While specific long-term stability data for 2-Hydroxyfelbamate is not extensively published, general best practices for metabolite stability should be followed. Stock solutions should be prepared in a high-purity solvent where 2-HF is freely soluble, such as methanol or dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation.

For biological samples (e.g., plasma, urine, tissue homogenates) containing 2-HF, immediate analysis after collection is ideal. If storage is necessary, samples should be kept at -80°C to minimize enzymatic degradation and other chemical changes.[4] Studies on the stability of felbamate and its other metabolites in vitro have been conducted and can provide some guidance, but it is crucial to perform your own stability assessments under your specific experimental conditions.[5] Pre-analytical variables, including sample collection and handling, can significantly impact metabolite stability and should be standardized across all study samples.[6][7]

Section 2: Troubleshooting Analytical Methods

This section provides a detailed guide to identifying and resolving common issues encountered during the analysis of 2-Hydroxyfelbamate, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common method for the quantification of felbamate and its metabolites.[8][9][10][11] Here are some common issues and their solutions:

Q4: My 2-Hydroxyfelbamate peak is showing poor shape (tailing or fronting). What are the likely causes and how can I fix it?

A4: Poor peak shape can significantly impact integration and, therefore, reproducibility.

  • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Peak fronting is typically a sign of column overload.

  • Troubleshooting Steps:

    • Check Column Health: Ensure your column is not old or contaminated. A guard column can help protect the analytical column.[8]

    • Mobile Phase pH: The pH of the mobile phase is critical. For a compound like 2-HF, which has a hydroxyl group, its ionization state can be influenced by pH. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound to ensure a single ionic form. A buffered mobile phase is highly recommended for reproducibility.[8]

    • Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can cause peak distortion. If possible, dissolve your final sample extract in the mobile phase.

    • Column Overload: If you observe peak fronting, try injecting a lower concentration of your sample.

Q5: I'm seeing a drifting baseline in my HPLC chromatogram. What should I investigate?

A5: A drifting baseline can interfere with the detection and quantification of low-concentration analytes.

  • Causality: Baseline drift can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated detector cell.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pumps are functioning correctly.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times and baseline stability.[8]

    • Detector Cell: A contaminated detector flow cell can cause baseline issues. Flush the system with a strong, appropriate solvent to clean the cell.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of metabolites in complex biological matrices.[12][13][14] However, it comes with its own set of challenges.

Q6: I am experiencing significant ion suppression/enhancement for 2-Hydroxyfelbamate in my plasma samples. How can I mitigate this matrix effect?

A6: Matrix effects are a major source of irreproducibility in bioanalysis.

  • Causality: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to either a suppressed or enhanced signal.

  • Troubleshooting Steps:

    • Improve Sample Preparation: A more rigorous sample clean-up can remove many interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

    • Optimize Chromatography: Modify your HPLC method to achieve better separation between 2-HF and the interfering matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Hydroxyfelbamate-d4, is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

    • Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, but may also reduce the analyte signal to below the limit of quantification.

Q7: My LC-MS/MS results for 2-Hydroxyfelbamate are not consistent between batches. What are the potential sources of this variability?

A7: Inter-batch variability is a common challenge in quantitative bioanalysis.

  • Causality: This can stem from inconsistencies in sample preparation, instrument performance, or the stability of the analyte in the processed samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of your sample preparation workflow is performed consistently across all batches. Use calibrated pipettes and consistent timing for each step.

    • Monitor Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing optimally. This includes checking retention times, peak areas, and signal-to-noise ratios of a standard solution.

    • Assess Autosampler Stability: If your processed samples are sitting in the autosampler for an extended period, 2-HF may be degrading. Perform an autosampler stability study by re-injecting a sample at different time points to assess for any degradation.

    • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each batch to monitor the accuracy and precision of the assay.

Section 3: Experimental Protocols and Data

To further aid in establishing reproducible methods, this section provides example protocols and data tables.

Example HPLC-UV Method Parameters

This table provides a starting point for developing an HPLC-UV method for 2-Hydroxyfelbamate. Method validation according to ICH guidelines is essential.[11][15][16][17]

ParameterRecommended ConditionRationale
Column C18, 5 µm, 250 x 4.6 mmA standard reversed-phase column suitable for many small molecules.[8]
Mobile Phase Phosphate buffer (pH 6.9, 0.05 M):Methanol:Acetonitrile (64:18:18, v/v/v)A buffered mobile phase is critical for reproducible retention times. The organic modifiers allow for tuning of the retention time.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 35°CMaintaining a constant temperature improves retention time stability.[8]
Detection Wavelength 210 nmA common wavelength for detecting compounds with aromatic rings.
Injection Volume 20 µLA standard injection volume.
Sample Preparation Workflow for Plasma

The following diagram illustrates a typical solid-phase extraction (SPE) workflow for cleaning up plasma samples prior to LC-MS/MS analysis.

SPE_Workflow cluster_0 Sample Preparation Start Plasma Sample Precipitate Protein Precipitation (e.g., with Acetonitrile) Start->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute 2-HF Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Samples.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in 2-HF analysis.

Troubleshooting_Logic Start Irreproducible Results Problem_Type Identify Problem Area Start->Problem_Type Peak_Shape Poor Peak Shape Problem_Type->Peak_Shape Peak Shape Issues Retention_Time Retention Time Drift Problem_Type->Retention_Time Retention Time Drift Sensitivity Low Sensitivity Problem_Type->Sensitivity Low Sensitivity/ Ion Suppression Check_Column Check Column & Guard Column Peak_Shape->Check_Column Check_Mobile_Phase Check Mobile Phase pH & Composition Peak_Shape->Check_Mobile_Phase Check_Sample_Solvent Check Sample Solvent Peak_Shape->Check_Sample_Solvent Check_Temp Check Column Temperature Control Retention_Time->Check_Temp Check_Pump Check Pump Flow Rate & Gradient Formation Retention_Time->Check_Pump Check_Equilibration Ensure Adequate Column Equilibration Retention_Time->Check_Equilibration Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Sensitivity->Improve_Cleanup Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Sensitivity->Use_SIL_IS Solution Implement Solution & Re-evaluate Check_Column->Solution Check_Mobile_Phase->Solution Check_Sample_Solvent->Solution Check_Temp->Solution Check_Pump->Solution Check_Equilibration->Solution Improve_Cleanup->Solution Optimize_MS->Solution Use_SIL_IS->Solution

Caption: Troubleshooting Flowchart for 2-HF Analysis.

Section 4: Conclusion

Achieving reproducible experimental results for 2-Hydroxyfelbamate requires a multi-faceted approach that encompasses a thorough understanding of the analyte's properties, meticulous attention to analytical method parameters, and a systematic approach to troubleshooting. By leveraging the information and strategies outlined in this guide, researchers can enhance the quality and reliability of their data, ultimately contributing to a more robust understanding of felbamate's pharmacology. Remember that a self-validating system, where each step of the protocol is understood and controlled, is the cornerstone of trustworthy and reproducible science.

References

  • Tang, P. H. (2008). Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection. Journal of analytical toxicology, 32(5), 373–378.
  • Kumps, A., & Mardens, Y. (1995). Chromatographic procedures for the determination of felbamate in serum. Journal of analytical toxicology, 19(6), 499–502.
  • Remmel, R. P., et al. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma.
  • Shur, A., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 11(10), 693.
  • DailyMed. (2023). Label: FELBAMATE tablet.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2)
  • Antonilli, L., et al. (2002). Effects of felbamate on the pharmacokinetics of the monohydroxy and dihydroxy metabolites of oxcarbazepine. Therapeutic drug monitoring, 24(1), 91-96.
  • National Center for Biotechnology Information. (2024). Felbamate. In StatPearls.
  • Remmel, R. P., et al. (1990). Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization. Therapeutic drug monitoring, 12(1), 90–96.
  • Thompson, C. D., et al. (2000). Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions. Chemical research in toxicology, 13(11), 1184–1190.
  • Lokhande, R., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. OEIL RESEARCH JOURNAL, 23(8), 736-745.
  • Adusumalli, V. E., et al. (1992). Simultaneous Determination of Felbamate and Three Metabolites in Human Plasma by High‐Performance Liquid Chromatography. Journal of pharmaceutical sciences, 81(9), 944-947.
  • Al-Shdefat, R., et al. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Pharmaceutical Chemistry Journal, 56(3), 363-370.
  • Thompson, C. D., et al. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 771–776.
  • Kelly, R. S., et al. (2024). Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens. medRxiv.
  • Flinn Scientific. (2017).
  • Narayanan, S. (2001). Preanalytical Variables and Their Influence on the Quality of Laboratory Results. Indian Journal of Clinical Biochemistry, 16(1), 1-10.
  • National Center for Biotechnology Information. (2024).
  • Remmel, R. P., et al. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3291–3296.
  • Sigma-Aldrich.
  • Kelly, R. S., et al. (2024). Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens. medRxiv.
  • Patel, K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3572.
  • Lokhande, R., et al. (2023). Research Article Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate. International Journal of Pharmaceutical Sciences and Research, 14(8), 3946-3955.
  • Vella, K., et al. (2015). Pre-analytical variables affecting FVIII levels.
  • Pediatric Oncall.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • US Patent No. US7884227B2. (2011).
  • El-Gawad, M. A. (2014). Evaluation & Control of Pre Analytical Errors in Required Quality Variables of Clinical Lab Services. IOSR Journal of Dental and Medical Sciences, 13(1), 54-58.
  • ZeptoMetrix.
  • Singh, S., et al. (2020). Characterization and In-silico toxicity prediction of degradation products of felbamate. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
  • Camber Pharmaceuticals, Inc. (2021).
  • Biomol GmbH. Reference Standards.
  • Cornell University College of Veterinary Medicine.
  • Clinical Lab Products. (2014). Certified Reference Materials for 2C Amine Internal Standards.
  • European Directorate for the Quality of Medicines & HealthCare. (2024). 5 new Ph. Eur.
  • Drugs.com. (2025).

Sources

overcoming solubility problems of 2-Hydroxyfelbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-Hydroxyfelbamate

Topic: Overcoming Solubility & Stability Challenges of 2-Hydroxyfelbamate in Aqueous Buffers Document ID: TS-2HF-SOL-001 Last Updated: October 26, 2023

Executive Summary

The Challenge: 2-Hydroxyfelbamate (2-HF) is a primary metabolite of the anticonvulsant Felbamate. While it possesses a tertiary hydroxyl group (making it slightly more polar than its parent), it retains the lipophilic dicarbamate core. This structural duality creates a common experimental bottleneck: "The Crash-Out Effect."

Researchers frequently observe that 2-HF dissolves readily in organic solvents (DMSO, Methanol) but precipitates immediately upon dilution into aqueous buffers (PBS, Tris) at physiological pH, often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

The Solution: This guide provides a tiered approach to solubilization, moving from standard solvent handling to advanced molecular complexation.

Critical Physicochemical Profile

Understanding the molecule is the first step to controlling it.

PropertyValue / CharacteristicImplications for Handling
Molecular Formula C₁₁H₁₄N₂O₅Moderate molecular weight (254.24 g/mol ).[1]
LogP (Predicted) ~0.3 - 0.6Deceptive. While low, the crystal lattice energy is high, resisting aqueous dissolution.
pKa >12 (Carbamate NH)Non-ionizable at physiological pH (7.4). Adjusting pH will NOT improve solubility.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Solubility (PBS) < 0.5 mg/mL (Est.)[2]Risk Zone. Concentrations >100 µM often precipitate.
Stability Hydrolysis-proneCarbamate linkages are susceptible to hydrolysis at extremes of pH (avoid > pH 9).

Troubleshooting Guides

Guide A: Preparation of Stable Stock Solutions

Issue: "I cannot get the powder to dissolve even in DMSO." Diagnosis: Crystal lattice energy is resisting solvation, or the DMSO has absorbed atmospheric moisture (DMSO is hygroscopic).

Protocol:

  • Solvent Choice: Use anhydrous DMSO (≥99.9%). Avoid ethanol if possible, as it evaporates during handling, changing stock concentration.

  • The "Warm Start" Technique:

    • Weigh 2-HF into a glass vial (avoid polystyrene).

    • Add DMSO to reach a concentration of 10–50 mM .[2]

    • Critical Step: Vortex for 30 seconds. If solids remain, warm the vial to 40°C in a water bath for 5 minutes.

    • Sonicate for 5–10 minutes.

    • Visual Check: Hold against a light source; the solution must be absolutely clear.

Guide B: The "Sandwich" Dilution Method (Preventing Precipitation)

Issue: "My solution turns cloudy when I add the DMSO stock to my cell culture media or buffer." Diagnosis: Localized supersaturation. When a drop of DMSO stock hits water, the interface concentration exceeds the solubility limit instantly, triggering nucleation.

The Protocol: Do NOT pipette DMSO stock directly into a large volume of static buffer.

  • Prepare Intermediate: Dilute your high-concentration stock (e.g., 50 mM) into a "transitional" solvent (e.g., 50% DMSO / 50% Water) to create a 10x working solution.

  • Dynamic Addition:

    • Place your final buffer (PBS/Media) on a magnetic stirrer or vortex gently.

    • Submerge the pipette tip below the surface of the moving buffer.

    • Dispense the stock slowly.

  • Limit Organic Load: Ensure final DMSO concentration is ≤ 0.5% (v/v) for cell assays or ≤ 1.0% for enzymatic assays.

Guide C: Advanced Solubilization (Cyclodextrins)

Issue: "I need a high concentration (>1 mM) in aqueous buffer for animal dosing or toxicity screening, and DMSO is toxic." Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[3][4][5] This creates a "host-guest" inclusion complex, shielding the hydrophobic core of 2-HF from the water.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline. Stir until clear.

  • Add Compound: Add 2-HF powder directly to the cyclodextrin solution.

  • Equilibration: Stir constantly at room temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved drug.

  • Validation: Verify actual concentration via HPLC, as it may be lower than the added amount.

Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Solubilization

Caption: Logical flow for selecting the correct solvent system based on assay requirements.

G Start Start: 2-Hydroxyfelbamate Experiment Planning ReqCheck What is the required Final Concentration? Start->ReqCheck LowConc Low (< 100 µM) ReqCheck->LowConc Assay Sensitivity HighConc High (> 100 µM) ReqCheck->HighConc Tox/Dosing ToxCheck Is DMSO tolerated? LowConc->ToxCheck MethodC Method C: Cyclodextrin Complex (HP-β-CD) HighConc->MethodC Mandatory MethodA Method A: Direct Dilution (Keep DMSO < 0.5%) ToxCheck->MethodA Yes ToxCheck->MethodC No MethodB Method B: Sandwich Dilution (Stepwise) MethodA->MethodB If Precipitates

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Technically yes, but not recommended for quantitative stocks. Ethanol is highly volatile. Every time you open the vial, evaporation increases the concentration of the remaining stock, ruining your dose-response curves. DMSO is non-volatile and stable.

Q2: My buffer is pH 7.4, but the compound degrades over 24 hours. Why? A: While 2-HF is relatively stable, carbamates can undergo hydrolysis. However, a more common culprit is biological degradation if your buffer is not sterile, or adsorption to plasticware.

  • Fix: Use glass-coated plates or low-binding plastics. Ensure buffers are sterile-filtered.

Q3: How do I know if the compound has precipitated if I can't see it? A: This is a critical scientific integrity check.

  • The Centrifuge Test: Prepare a "dummy" sample at your highest concentration. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant by UV-Vis or HPLC. If the concentration is <90% of expected, you have micro-precipitation.

Q4: Can I freeze-thaw the aqueous dilutions? A: Never. 2-HF will crash out upon freezing and will likely not re-dissolve upon thawing because the crystalline form is thermodynamically more stable than the solution state. Always prepare aqueous dilutions fresh.

References

  • PubChem. (n.d.). 2-Hydroxyfelbamate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthesis, absolute certainty in the identity and purity of a synthesized compound is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for confirming the identity of 2-Hydroxyfelbamate, a key metabolite of the anti-epileptic drug felbamate. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of 2-Hydroxyfelbamate Identification

2-Hydroxyfelbamate, or 2-hydroxy-2-phenylpropane-1,3-diyl dicarbamate, is a primary metabolite of felbamate.[1][2] Given its structural similarity to the parent drug and other metabolites like p-hydroxyfelbamate, unambiguous identification is critical for metabolism studies, impurity profiling, and ensuring the quality of synthesized reference standards. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in achieving this confirmation.

Synthesis of 2-Hydroxyfelbamate: A Plausible Approach

While 2-Hydroxyfelbamate is primarily known as a metabolite, a plausible synthetic route is essential for producing a reference standard. Drawing from established methods for the synthesis of felbamate from 2-phenyl-1,3-propanediol, a similar carbamation reaction can be applied to 2-phenyl-1,2,3-propanetriol (2-phenylglycerol).[3][4][5]

Proposed Synthetic Pathway:

2-phenyl-1,2,3-propanetriol 2-phenyl-1,2,3-propanetriol 2-Hydroxyfelbamate 2-Hydroxyfelbamate 2-phenyl-1,2,3-propanetriol->2-Hydroxyfelbamate  Carbamation (e.g., NaOCN, TFA) cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Start 2-Phenyl-1,2,3-propanetriol Reaction Carbamation Start->Reaction Product Crude 2-Hydroxyfelbamate Reaction->Product HPLC HPLC Purity & Isomer Separation Product->HPLC HRMS HRMS (Accurate Mass) HPLC->HRMS Purified Sample MSMS MS/MS (Fragmentation) HRMS->MSMS NMR ¹H & ¹³C NMR (Structure Elucidation) HRMS->NMR Confirmation Identity Confirmed MSMS->Confirmation NMR->Confirmation

Sources

Comparative Guide: Validating Antibody Specificity for 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic (PK) profiling of the antiepileptic drug Felbamate (FBM), distinguishing the parent drug from its metabolites is a critical analytical challenge.[1] While 2-Hydroxyfelbamate (2-OH-FBM) represents a significant metabolic fraction (~15%), it lacks the anticonvulsant activity of the parent compound.[1][2] However, accurate quantification of 2-OH-FBM is essential for understanding metabolic flux, particularly given Felbamate’s association with idiosyncratic toxicity (aplastic anemia/hepatotoxicity) linked to reactive metabolites like atropaldehyde.[1]

This guide details the validation framework for a competitive immunoassay (ELISA) targeting 2-Hydroxyfelbamate. We compare this immunological approach against the instrumental gold standard, LC-MS/MS , providing a rigorous protocol for validating specificity against structurally near-identical analogs.[1]

Part 1: The Structural Challenge & Specificity Requirements

The primary obstacle in generating antibodies for 2-Hydroxyfelbamate is its low molecular weight (<300 Da) and high structural homology to the parent drug and other metabolites.

The Metabolic Landscape

The antibody must discriminate between:

  • Felbamate (Parent): 2-phenyl-1,3-propanediol dicarbamate.[1][2][3][4]

  • 2-Hydroxyfelbamate (Target): Oxidized metabolite (typically at the benzylic carbon or phenyl ring, depending on specific oxidative pathway nomenclature).[1]

  • p-Hydroxyfelbamate (Interferent): Isomer with hydroxylation at the para position of the phenyl ring.

Because these molecules differ only by a single hydroxyl group or its position, "off-the-shelf" polyclonal antibodies often fail. A monoclonal approach with rigorous hapten design is required.

MetabolicSpecificity FBM Felbamate (Parent Drug) [No -OH] CYP CYP2E1 / CYP3A4 (Liver Metabolism) FBM->CYP Oxidation Antibody Anti-2-OH-FBM Antibody FBM->Antibody No Binding (Specificity Check) Target 2-Hydroxyfelbamate (TARGET ANALYTE) [Specific Epitope] CYP->Target ~15% Flux Interferent p-Hydroxyfelbamate (ISOMER) [Positional Variant] CYP->Interferent Isomerization Target->Antibody High Affinity (Binding) Interferent->Antibody <1% Cross-Reactivity

Caption: Figure 1. Metabolic pathway of Felbamate highlighting the critical specificity required for the antibody to distinguish the target (2-OH-FBM) from the parent drug and positional isomers.

Part 2: Comparative Analysis (ELISA vs. LC-MS/MS)

Before committing to antibody development, researchers must weigh the pros and cons of the immunological approach versus mass spectrometry.[1]

Performance Comparison Matrix
FeatureCompetitive ELISA (Antibody-Based)LC-MS/MS (Instrumental Standard)
Specificity Moderate to High. Dependent on antibody affinity.[1] Risk of cross-reactivity with parent drug is the main failure mode.Ultra-High. Separates analytes by mass-to-charge ratio (m/z) and retention time.[1] Can distinguish isomers easily.
Sensitivity High (pg/mL range). Excellent for low-abundance metabolites if the antibody affinity (

) is low.[1]
High (ng/mL to pg/mL). Dependent on ionization efficiency and matrix suppression.[1]
Throughput Very High. 96- or 384-well format allows simultaneous analysis of hundreds of samples.Low to Moderate. Serial injection requires 2–10 mins per sample.[1]
Sample Prep Minimal. Often "dilute and shoot" or simple extraction.Complex. Requires protein precipitation, SPE, or liquid-liquid extraction (LLE) to remove phospholipids.[1]
Cost Low per sample (after development).[1] Ideal for large-scale screening.High. Expensive instrumentation and maintenance.
Primary Use High-throughput screening (HTS), rapid PK monitoring in clinical trials.[1]Confirmatory testing, metabolic profiling, multi-analyte quantification.[1]

Scientist’s Verdict: Use LC-MS/MS for initial metabolic discovery and validating the antibody itself. Use the Validated ELISA for processing large clinical cohorts where throughput and cost are bottlenecks.

Part 3: Experimental Validation Framework

Since 2-Hydroxyfelbamate is a hapten (small molecule), it cannot bind two antibodies simultaneously.[1] Therefore, a Competitive ELISA is the mandatory format.[1]

Protocol 1: Hapten Design & Conjugation (The Foundation)

Causality: The antibody will recognize the part of the molecule distal to the conjugation site. To target the "2-hydroxy" group, you must conjugate the molecule to the carrier protein (e.g., KLH) via a site away from the hydroxyl group, such as the carbamate nitrogen.[1]

  • Linker Strategy: Use a succinylated derivative of Felbamate to create a carboxylic acid handle on the carbamate nitrogen.

  • Conjugation: Use EDC/NHS chemistry to couple the hapten to Keyhole Limpet Hemocyanin (KLH) for immunization and BSA for screening.

Protocol 2: Competitive ELISA for Specificity

Self-Validating System: This assay relies on the competition between free 2-Hydroxyfelbamate (in the sample) and immobilized 2-Hydroxyfelbamate-BSA conjugate for a limited amount of antibody.

Reagents:

  • Coating Antigen: 2-Hydroxyfelbamate-BSA conjugate (1 µg/mL).[1]

  • Primary Antibody: Anti-2-Hydroxyfelbamate (Candidate Clone).[1]

  • Competitors (Standards): Pure 2-Hydroxyfelbamate, Felbamate (Parent), p-Hydroxyfelbamate.[1]

Step-by-Step Workflow:

  • Coat Plate: Add 100 µL of Coating Antigen to 96-well microplate. Incubate overnight at 4°C. Wash 3x with PBST.

  • Block: Add 200 µL 3% BSA in PBS. Incubate 1h at RT.

  • Competition Step (Critical):

    • Pre-mix the Primary Antibody with increasing concentrations of the Competitor (0.01 to 1000 ng/mL).

    • Add 100 µL of this mixture to the wells.

    • Mechanism:[1][2][5][6][7][8][9] If the antibody is specific, free 2-OH-FBM will bind it in solution, preventing it from binding the plate.[1] Felbamate (parent) should NOT bind the antibody, allowing the antibody to bind the plate.

  • Incubate: 1 hour at RT with shaking (equilibrium phase).

  • Wash: 5x with PBST (high stringency to remove weak binders).[1]

  • Detection: Add HRP-conjugated secondary antibody (1:5000).[1] Incubate 45 min.

  • Read: Add TMB substrate. Stop with 1M H2SO4. Read OD450.

ValidationWorkflow Start Start Validation Step1 Coat Plate with 2-OH-FBM Conjugate Start->Step1 Step2 Add Mixture: Antibody + Analyte (Sample) Step1->Step2 Decision Does Analyte Bind Antibody? Step2->Decision ResultA Yes (Specific Target) Ab stays in solution Low Signal on Plate Decision->ResultA High Conc. Target ResultB No (Non-Specific) Ab binds to Plate High Signal on Plate Decision->ResultB Parent Drug / Isomer Calc Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) ResultA->Calc ResultB->Calc

Caption: Figure 2. Logic flow of the Competitive ELISA. A decrease in signal indicates specific binding to the soluble analyte. Lack of inhibition by the parent drug confirms specificity.

Part 4: Data Interpretation & Cross-Reactivity[1]

The definitive metric for specificity is Percent Cross-Reactivity (%CR) .[1] This must be calculated using the


 (concentration inhibiting 50% of maximum binding) derived from a 4-parameter logistic (4-PL) curve.[1]
Calculation Formula

[1]
Acceptance Criteria (Industry Standard)
AnalyteMax Acceptable %CRRationale
Felbamate (Parent) < 1.0% Parent drug is present at much higher concentrations than the metabolite.[1] Even 5% CR would cause massive false positives.
p-Hydroxyfelbamate < 5.0% Structural isomer. Hardest to distinguish. <5% is considered excellent for polyclonal, <1% for monoclonal.[1]
Felbamate Monocarbamate < 1.0% Degradation product.[2]
Troubleshooting Specificity Issues

If the antibody shows high cross-reactivity with Felbamate:

  • Check Linker Chemistry: Did the conjugation mask the hydroxyl group? If so, the antibody only "sees" the carbamate backbone, which is identical in both molecules.[1]

  • Increase Wash Stringency: Increase salt concentration (up to 500mM NaCl) in the wash buffer to disrupt low-affinity non-specific interactions.

  • Pre-Adsorption: For polyclonal sera, pass the serum over a column containing immobilized Felbamate (parent) to remove cross-reactive antibodies, collecting the flow-through.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3331, Felbamate.[1] Retrieved February 1, 2026 from [Link][1]

  • Kura Biotech (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens.[10] Retrieved February 1, 2026 from [Link][1]

  • Quansys Biosciences (2023). Cross Reactivity testing at Quansys Biosciences.[1] Retrieved February 1, 2026 from [Link][1]

  • MDPI (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite.[11] (Analogous methodology for antiepileptic metabolites).[1] Retrieved February 1, 2026 from [Link][1]

Sources

Comparative Guide: Structural Confirmation of 2-Hydroxyfelbamate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of Felbamate (FBM) degradation products—specifically the hydrolysis intermediate 2-phenyl-1,3-propanediol monocarbamate (often referred to colloquially in stability contexts as the "hydroxy" impurity) and its subsequent reactive species—presents a unique analytical challenge.

While Felbamate is chemically stable under normal conditions, its degradation pathway bifurcates into hydrolytic (stable) and oxidative (reactive/toxic) routes. The "hydroxy" intermediate is the gateway to the formation of atropaldehyde (2-phenylpropenal) , a reactive electrophile linked to idiosyncratic aplastic anemia.

This guide objectively compares three analytical workflows for confirming these structures: LC-MS/MS (Triple Quadrupole) , LC-HRMS (Q-TOF/Orbitrap) , and NMR Spectroscopy , with a specialized focus on Chemical Trapping for reactive intermediates.

The Degradation Landscape: Pathways & Causality

To confirm a structure, one must first understand the genesis of the molecule. The degradation of Felbamate involves a critical instability at the carbamate ester linkage.

Mechanistic Insight[1][2][3][4][5]
  • Primary Hydrolysis: Felbamate (dicarbamate) hydrolyzes to the Monocarbamate (2-phenyl-1,3-propanediol monocarbamate).[1] This molecule contains a free hydroxyl group.

  • Cyclization/Elimination: The Monocarbamate can oxidize to an aldehyde-carbamate, which spontaneously eliminates to form Atropaldehyde (2-phenylpropenal).[2]

  • Cyclic Reservoir: The aldehyde-carbamate exists in equilibrium with a cyclic tautomer (4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one ), complicating spectral analysis.

Visualization: Degradation & Bioactivation Pathway

FelbamateDegradation FBM Felbamate (Parent) MCF Monocarbamate (Hydrolysis Product) 'Hydroxy-Felbamate' FBM->MCF Hydrolysis (-NH2CO) Diol 2-phenyl-1,3-propanediol (Final Hydrolysis) MCF->Diol Hydrolysis Aldehyde Aldehyde-Carbamate (Intermediate) MCF->Aldehyde Oxidation (CYP2E1/Stress) Cyclic Cyclic Carbamate (Stable Reservoir) Aldehyde->Cyclic Equilibrium Atrop Atropaldehyde (Reactive Electrophile) Aldehyde->Atrop Elimination (-CO2, -NH3) GSH_Adduct Mercapturic Acid (GSH Adduct) Atrop->GSH_Adduct + Glutathione (Trapping)

Figure 1: The degradation cascade of Felbamate.[1][2] Note the bifurcation at the Monocarbamate (MCF) into stable hydrolysis products or reactive aldehydes.

Comparative Methodology: Selecting the Right Tool

The choice of method depends on whether you are targeting the stable hydroxy-monocarbamate or the transient atropaldehyde.

Table 1: Analytical Performance Matrix
FeatureLC-MS/MS (QqQ) LC-HRMS (Q-TOF/Orbitrap) NMR (

H,

C, 2D)
GSH Trapping + LC-MS
Primary Application Routine QuantificationStructural Elucidation (Formula)Definitive StereochemistryReactive Metabolite ID
Sensitivity High (pg/mL)High (ng/mL)Low (mg required)High (Indirect)
Isomer Distinction Poor (Retention time only)Moderate (Fragment ions)Excellent (Coupling constants)Good (Adduct position)
Atropaldehyde Detection Impossible (Too unstable)Difficult (In-source decay)Difficult (Transient)Essential (Stabilizes species)
Throughput HighMediumLowMedium
Deep Dive: Why HRMS is not enough

While LC-HRMS provides the exact mass (e.g., Monocarbamate


, 

196.0968), it cannot definitively distinguish between the 2-hydroxy (monocarbamate) and potential 3-hydroxy positional isomers without distinct fragmentation patterns, which are often ambiguous in carbamates. NMR is required to view the symmetry of the phenyl ring and the splitting patterns of the propyl chain protons.

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, the data should be discarded.

Protocol A: Structural Confirmation of the Monocarbamate (Stable Degradant)

Objective: Isolate and confirm the structure of the primary hydrolysis product.

  • Forced Degradation (Generation):

    • Dissolve Felbamate (1 mg/mL) in 0.1 N HCl and incubate at 60°C for 4 hours. (Acid hydrolysis favors the monocarbamate over the diol initially).

    • Validation: Analyze an aliquot by HPLC-UV at 210 nm. Target peak should appear at RRT ~0.85 relative to Felbamate.

  • Isolation (Prep-LC):

    • Use a C18 semi-prep column. Collect the fraction corresponding to the monocarbamate.

    • Lyophilize to remove solvent (avoid heat to prevent conversion to diol).

  • NMR Analysis (The Definitive Step):

    • Dissolve residue in DMSO-

      
      .
      
    • Run 1H NMR: Look for the loss of one carbamate signal (broad singlet, ~6.5 ppm) compared to the parent (which has two equivalent carbamates).

    • Key Diagnostic: The methylene protons (

      
      ) in Felbamate are equivalent. In the Monocarbamate, the symmetry is broken. You will see distinct signals for the 
      
      
      
      -O-C(O)
      
      
      and the
      
      
      -OH.
    • Causality: If symmetry remains, you have not isolated the monocarbamate; you likely have unreacted parent or the symmetric diol.

Protocol B: Trapping the Reactive Atropaldehyde (Toxic Degradant)

Objective: Confirm the formation of 2-phenylpropenal by trapping it as a stable adduct. Direct analysis fails due to polymerization.

  • Incubation System:

    • Mix Felbamate (100 µM) with human liver microsomes (HLM) or use the synthesized Monocarbamate in an oxidative buffer (H2O2/Peroxidase).

    • Add Trapping Agent: Supplement with Glutathione (GSH) at 5 mM.

    • Control: Run a parallel sample without GSH.

  • LC-HRMS Analysis:

    • Instrument: Q-TOF or Orbitrap.

    • Mode: Negative Ion (GSH adducts ionize well in negative mode).

    • Search Target: Atropaldehyde-GSH adduct.

      • Atropaldehyde MW: 132.05 Da.

      • GSH MW: 307.08 Da.

      • Expected Mass:

        
         Da.
        
      • Target ion

        
        : 438.13  (approx).
        
  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for m/z 438.13.

    • MS/MS Fragmentation: Look for the characteristic GSH fragment at m/z 272 (deprotonated

      
      -glutamyl-dehydroalanyl-glycine) or m/z 143  (cleavage at cysteine).
      
    • Validation: If the peak is absent in the "No GSH" control, the presence of the reactive aldehyde is confirmed.

Decision Matrix for Structural Elucidation

Use this logic flow to determine the correct analytical path.

DecisionMatrix Start Start: Unknown Degradant Stable Is the peak stable in solution? Start->Stable LCMS 1. Run LC-HRMS (Get Formula) Stable->LCMS Yes Trapping 1. Perform GSH Trapping (Stabilize) Stable->Trapping No Yes Yes No No (Transient) Formula Match Formula? (e.g. C10H13NO3) LCMS->Formula MSMS 2. Analyze MS/MS Fragments (Look for m/z 272) Trapping->MSMS Formula->Start No Match NMR 2. Isolate & Run NMR (Confirm Isomer) Formula->NMR Formula Matches Confirm_Stab CONFIRMED: Hydrolysis Product NMR->Confirm_Stab Confirm_Reac CONFIRMED: Atropaldehyde MSMS->Confirm_Reac

Figure 2: Workflow for distinguishing stable hydrolysis products from reactive intermediates.

References

  • Dieckhaus, C. M., Thompson, C. D., Roller, S. G., & Macdonald, T. L. (2002). Mechanisms of idiosyncratic drug reactions: the case of felbamate.[3] Chemico-Biological Interactions, 142(1-2), 99–117.[3]

  • Thompson, C. D., et al. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 769–776.

  • Kapetanovic, I. M., et al. (2002). Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro. Chemico-Biological Interactions, 142(1-2), 119–134.

  • Roller, S. G., et al. (2002). Synthesis and biological evaluation of the cyclic carbamate degradation product of felbamate. Chemical Research in Toxicology. (Generalized link to journal as specific article landing page varies).

Sources

head-to-head comparison of different analytical techniques for 2-Hydroxyfelbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of 2-Hydroxyfelbamate: A Head-to-Head Comparison of Chromatographic Techniques

For researchers and professionals in drug development and clinical pharmacology, the accurate quantification of drug metabolites is paramount. 2-Hydroxyfelbamate, a primary metabolite of the anticonvulsant felbamate, plays a crucial role in understanding the parent drug's pharmacokinetics, safety profile, and overall disposition.[1] The selection of an appropriate analytical technique is a critical decision that directly impacts data quality, throughput, and resource allocation.

This guide provides a comprehensive, head-to-head comparison of the principal analytical methodologies for the quantification of 2-Hydroxyfelbamate in biological matrices. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to guide your method development and selection process. We will explore High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), evaluating their principles, performance, and suitability for different research applications.

The Analyte: Understanding 2-Hydroxyfelbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is metabolized in the body, with a key pathway involving hydroxylation to form 2-Hydroxyfelbamate.[1] The introduction of a hydroxyl (-OH) group to the phenyl ring increases the molecule's polarity compared to the parent drug. This structural change is a key determinant in designing the separation and extraction strategies discussed below. Accurate measurement of this metabolite is essential for therapeutic drug monitoring (TDM) and for comprehensive pharmacokinetic studies.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often serving as the workhorse for quantitative analysis in many laboratories. Its application to anticonvulsant drug monitoring is well-established.[3][4]

Scientific Principle & Rationale

The method relies on separating the analyte from other matrix components using a reversed-phase HPLC column. In this mode, a nonpolar stationary phase (typically C8 or C18) retains compounds based on their hydrophobicity. A polar mobile phase is used to elute the compounds, with more polar molecules (like 2-Hydroxyfelbamate) generally eluting earlier than less polar ones. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength where it exhibits a strong response, typically around 210 nm for felbamate and its derivatives.[5][6] The choice of this wavelength provides good sensitivity for the carbamate chromophore.

Detailed Experimental Protocol (Adapted for 2-Hydroxyfelbamate)

This protocol is a representative example adapted from validated methods for felbamate.[4][7]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample) to correct for variability during preparation and injection.

    • Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[4][8] The cold solvent enhances the efficiency of protein removal.

    • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of phosphate buffer (pH 6.9, 0.05 M), methanol, and acetonitrile (e.g., 64:18:18 v/v/v).[4] The buffer maintains a consistent pH to ensure reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C to ensure stable retention and peak shape.

    • Detection Wavelength: 210 nm.[7]

    • Injection Volume: 20 µL.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 1. Plasma/Serum Sample (100 µL) p2 2. Add Internal Standard p1->p2 p3 3. Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject into HPLC System p5->a1 a2 7. Separation on C18 Column a1->a2 a3 8. UV Detection (210 nm) a2->a3 a4 9. Data Acquisition & Quantification a3->a4 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Plasma/Tissue Sample p2 2. Add Internal Standard p1->p2 p3 3. Protein Precipitation p2->p3 p4 4. Centrifuge & Collect Supernatant p3->p4 a1 5. Inject into LC System p4->a1 a2 6. Chromatographic Separation a1->a2 a3 7. Ionization (ESI) a2->a3 a4 8. MS/MS Detection (MRM) Q1: Isolate Parent Ion Q2: Fragment Ion Q3: Detect Product Ion a3->a4 a5 9. Quantification a4->a5 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 1. Plasma/Serum Sample p2 2. Liquid-Liquid Extraction p1->p2 p3 3. Evaporate to Dryness p2->p3 p4 4. Derivatization (e.g., Silylation) p3->p4 a1 5. Inject into GC System p4->a1 a2 6. Separation in GC Column a1->a2 a3 7. Ionization (EI) a2->a3 a4 8. Mass Detection (Scan or SIM) a3->a4 a5 9. Quantification a4->a5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyfelbamate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyfelbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.